tert-Butyl (7-aminoheptyl)carbamate
Description
The exact mass of the compound Tert-butyl N-(7-aminoheptyl)carbamate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(7-aminoheptyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N2O2/c1-12(2,3)16-11(15)14-10-8-6-4-5-7-9-13/h4-10,13H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTJYPERGUPPXRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99733-18-3 | |
| Record name | Heptane-1,7-diamine, N-BOC protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
tert-Butyl (7-aminoheptyl)carbamate chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl (7-aminoheptyl)carbamate is a bifunctional aliphatic linker molecule of significant interest in the fields of medicinal chemistry and drug development. Its structure incorporates a heptyl chain that provides a flexible spacer, a primary amine for covalent conjugation, and a tert-butyloxycarbonyl (Boc) protected amine. This orthogonal protecting group strategy allows for selective, sequential reactions, making it a valuable building block in the synthesis of complex molecules such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1] The primary amine can readily react with entities like carboxylic acids or activated esters, while the Boc-protected amine remains stable until its removal under mild acidic conditions.[1]
Chemical Structure and Identifiers
The chemical structure of this compound consists of a seven-carbon aliphatic chain with a primary amino group at one terminus and a Boc-protected amino group at the other.
Table 1: Chemical Structure and Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 99733-18-3[1] |
| Molecular Formula | C12H26N2O2[1] |
| SMILES | O=C(OC(C)(C)C)NCCCCCCCN[2] |
| InChI | 1S/C12H26N2O2/c1-12(2,3)16-11(15)14-10-8-6-4-5-7-9-13/h4-10,13H2,1-3H3,(H,14,15) |
Physicochemical Properties
This compound is typically supplied as a colorless semi-solid or liquid. Due to the lack of extensive experimental data in publicly available literature, some of the following properties are predicted values.
Table 2: Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 230.35 g/mol | [2] |
| Physical Form | Colorless semi-solid or liquid | |
| Boiling Point | 340.9 ± 25.0 °C (Predicted) | |
| Density | 0.949 ± 0.06 g/cm³ (Predicted) | |
| pKa | 12.94 ± 0.46 (Predicted) | |
| Solubility | Data not available | |
| Storage Temperature | 2-8°C, protected from light |
Experimental Protocols
Synthesis of this compound
The following is a representative experimental protocol for the mono-Boc protection of a diamine, adapted for the synthesis of this compound from 1,7-diaminoheptane. This method aims to selectively protect one of the two primary amine groups.
Materials:
-
1,7-Diaminoheptane
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Chloroform (CHCl₃)
-
Methanol (MeOH)
-
Triethylamine (Et₃N)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Chloroform/Methanol gradient)
Procedure:
-
Dissolve a five-fold molar excess of 1,7-diaminoheptane in chloroform (e.g., 11.45 mmol in 50 mL CHCl₃).
-
In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O) in chloroform (e.g., 2.291 mmol in 10 mL CHCl₃).
-
Slowly add the Boc₂O solution dropwise to the stirred solution of 1,7-diaminoheptane at room temperature.
-
Continue stirring the reaction mixture at room temperature for 24 hours.
-
After 24 hours, concentrate the reaction solution under reduced pressure to remove the solvent.
-
The crude product is then purified by flash column chromatography on silica gel.
-
Elute the column with a gradient of 0-10% methanol in chloroform, containing 1% triethylamine to prevent protonation of the amine on the silica.
-
Combine the fractions containing the desired product, as identified by thin-layer chromatography (TLC), and concentrate under reduced pressure to yield this compound as a colorless semi-solid.
Reactivity and Applications
The chemical utility of this compound stems from its bifunctional nature with orthogonal protecting groups.
-
Primary Amine Reactivity: The free primary amine is nucleophilic and readily participates in reactions such as acylation with carboxylic acids, activated NHS esters, and carbonyl compounds (aldehydes and ketones) to form stable amide or imine bonds.[1]
-
Boc-Protected Amine: The tert-butoxycarbonyl group is a robust protecting group that is stable to a wide range of reaction conditions. It can be selectively removed under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent, to liberate the second primary amine.[1]
This reactivity profile makes it an ideal linker for multi-step syntheses where sequential conjugation is required.
Role in PROTAC Synthesis
A primary application of this molecule is as a linker in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker's role is to connect the target-binding ligand and the E3 ligase-binding ligand. The flexibility and length of the heptyl chain in this compound are crucial for allowing the two ends of the PROTAC to bind effectively to their respective protein partners.
Caption: Synthetic workflow for a PROTAC molecule using a bifunctional linker.
Safety Information
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.
Table 3: GHS Hazard Information
| Category | Information |
| GHS Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed.H312: Harmful in contact with skin.H332: Harmful if inhaled. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection. |
Conclusion
This compound is a versatile and valuable chemical tool for researchers in drug discovery and chemical biology. Its defined structure, predictable reactivity, and the flexibility of its aliphatic chain make it an important component in the rational design and synthesis of targeted therapeutics and other complex molecular architectures. Careful handling in accordance with safety guidelines is essential.
References
A Comprehensive Technical Guide to the Characterization of Boc-NH-(CH2)7-NH2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the characterization data and experimental protocols for tert-butyl (7-aminoheptyl)carbamate (Boc-NH-(CH2)7-NH2), a bifunctional linker commonly utilized in the synthesis of PROTACs and other chemical biology tools.
Physicochemical Properties
The fundamental physical and chemical properties of Boc-NH-(CH2)7-NH2 are summarized below.
| Property | Value | Reference |
| CAS Number | 99733-18-3 | [1][2][3] |
| Chemical Formula | C12H26N2O2 | [2][3] |
| Molecular Weight | 230.35 g/mol | [2] |
| Exact Mass | 230.1994 | [2] |
| Appearance | Liquid, Solid, or Semi-solid | |
| Purity | ≥97% | |
| Storage Conditions | 2-8°C or -20°C, sealed in dry, dark place | [3] |
Spectroscopic and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: CDCl3
¹H NMR (Proton NMR)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 4.5 | br s | 1H | -NH-COO- |
| ~ 3.10 | q | 2H | -CH2-NH-COO- |
| ~ 2.68 | t | 2H | -CH2-NH2 |
| ~ 1.44 | s | 9H | -C(CH3)3 |
| ~ 1.47 - 1.25 | m | 10H | -(CH2)5- |
| ~ 1.20 | br s | 2H | -NH2 |
¹³C NMR (Carbon NMR)
| Chemical Shift (δ) ppm | Assignment |
| ~ 156.0 | -C=O |
| ~ 79.0 | -C(CH3)3 |
| ~ 42.2 | -CH2-NH2 |
| ~ 40.5 | -CH2-NH-Boc |
| ~ 33.8 | Methylene carbons adjacent to amines |
| ~ 29.9 | Methylene carbons |
| ~ 29.0 | Methylene carbons |
| ~ 28.4 | -C(CH3)3 |
| ~ 26.6 | Methylene carbons |
Mass Spectrometry (MS)
| Technique | Expected m/z | Ion |
| ESI-MS | 231.2073 | [M+H]⁺ |
| ESI-MS | 253.1892 | [M+Na]⁺ |
| ESI-MS | 175.1492 | [M-C4H8+H]⁺ (loss of isobutylene) |
| ESI-MS | 131.1543 | [M-Boc+H]⁺ (loss of Boc group) |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3350 - 3250 | Medium, Broad | N-H stretch (amine and carbamate) |
| ~ 2925, 2855 | Strong | C-H stretch (aliphatic) |
| ~ 1690 | Strong | C=O stretch (carbamate) |
| ~ 1520 | Medium | N-H bend (carbamate) |
| ~ 1165 | Strong | C-O stretch (carbamate) |
Experimental Protocols
Synthesis of Boc-NH-(CH2)7-NH2
This protocol describes a standard method for the mono-Boc protection of 1,7-diaminoheptane.
Materials:
-
1,7-Diaminoheptane
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Sodium Bicarbonate (aq. solution)
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., DCM/Methanol gradient)
Procedure:
-
Dissolve 1,7-diaminoheptane (1 equivalent) in the chosen solvent (e.g., DCM) in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (0.95 equivalents to favor mono-protection) in the same solvent to the cooled diamine solution over a period of 1-2 hours with constant stirring.
-
Add a base such as triethylamine (1 equivalent) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to isolate the desired mono-Boc protected product.
-
Combine the fractions containing the pure product and evaporate the solvent to yield Boc-NH-(CH2)7-NH2.
Characterization Workflow
The following workflow outlines the standard procedures for characterizing the synthesized product.
1. Purity Assessment:
-
Perform Thin Layer Chromatography (TLC) using an appropriate solvent system to check for the presence of starting material and by-products.
-
For quantitative purity analysis, High-Performance Liquid Chromatography (HPLC) is recommended.
2. Structural Elucidation:
-
NMR Spectroscopy: Dissolve the sample in a deuterated solvent (e.g., CDCl₃) and acquire ¹H and ¹³C NMR spectra to confirm the proton and carbon framework of the molecule.
-
Mass Spectrometry: Use a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap) to determine the exact mass of the compound and confirm its elemental composition.
-
IR Spectroscopy: Obtain an IR spectrum to identify the key functional groups, such as N-H, C=O, and C-H bonds.
Visualized Workflows
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Characterization Workflow
Caption: Characterization workflow for this compound.
References
Technical Guide: Solubility of tert-Butyl (7-aminoheptyl)carbamate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of tert-Butyl (7-aminoheptyl)carbamate, a bifunctional linker molecule crucial in the development of various bioconjugates, including Proteolysis Targeting Chimeras (PROTACs). Understanding the solubility of this linker in common organic solvents is paramount for its effective handling, purification, and use in synthetic chemistry and drug discovery workflows.
Introduction to this compound and its Solubility
This compound is an aliphatic linker featuring a terminal primary amine and a Boc-protected amine. This structure allows for sequential or orthogonal conjugation to two different molecular entities. The solubility of this compound is a critical physical property that influences its utility in various applications. Poor solubility can impede reaction kinetics, complicate purification processes, and ultimately hinder the synthesis of the desired final product.
While specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature, this guide provides standardized experimental protocols for its determination. The following sections detail methodologies for both qualitative and quantitative solubility assessment, enabling researchers to generate reliable data tailored to their specific laboratory conditions and solvent systems.
Quantitative Solubility Data
The precise solubility of this compound in various organic solvents must be determined experimentally. The following table provides a template for recording such data. Researchers are encouraged to populate this table using the experimental protocols outlined in this guide.
| Solvent | Chemical Formula | Polarity Index | Solubility at 25°C (mg/mL) | Notes |
| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | To be determined | Expected to be a good solvent. |
| Chloroform | CHCl₃ | 4.1 | To be determined | Expected to be a good solvent. |
| Methanol (MeOH) | CH₃OH | 5.1 | To be determined | Expected to be a good solvent. |
| Ethanol (EtOH) | C₂H₅OH | 4.3 | To be determined | |
| Isopropanol (IPA) | C₃H₈O | 3.9 | To be determined | |
| Acetonitrile (ACN) | C₂H₃N | 5.8 | To be determined | |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 6.4 | To be determined | |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | To be determined | A good solvent for many organic compounds. |
| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | To be determined | |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 4.4 | To be determined | |
| Toluene | C₇H₈ | 2.4 | To be determined | |
| Hexane | C₆H₁₄ | 0.1 | To be determined | Expected to be a poor solvent. |
| Water | H₂O | 10.2 | To be determined | Expected to have low solubility. |
Experimental Protocols for Solubility Determination
The following protocols provide standardized methods for determining the solubility of this compound.
This method provides a rapid assessment of solubility in various solvents.
Materials:
-
This compound
-
A selection of organic solvents (see table above)
-
Small test tubes or vials (e.g., 1.5 mL)
-
Vortex mixer
-
Pipettes
Procedure:
-
Place a small, accurately weighed amount (e.g., 1-5 mg) of this compound into a test tube.
-
Add a small, measured volume of the selected solvent (e.g., 100 µL) to the test tube.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution. If the solid has completely dissolved, the compound is considered soluble at that concentration.
-
If the solid has not completely dissolved, add another measured volume of the solvent and repeat the vortexing and observation steps.
-
Continue adding the solvent in a stepwise manner until the solid dissolves completely or a large volume of solvent has been added, indicating low solubility.
-
Record the observations as "freely soluble," "soluble," "sparingly soluble," or "insoluble."
This method determines the equilibrium solubility of the compound in a given solvent.[1]
Materials:
-
This compound
-
Selected organic solvent
-
Scintillation vials or other sealable glass containers
-
Orbital shaker or rotator
-
Thermostatically controlled environment (e.g., incubator or water bath)
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of this compound to a vial, ensuring that there will be undissolved solid remaining at equilibrium.
-
Accurately add a known volume of the selected solvent to the vial.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
-
After the equilibration period, allow the vial to stand undisturbed for a short time to allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove all undissolved solids.
-
Dilute the filtered supernatant with a known volume of an appropriate solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer.
-
Calculate the original solubility in mg/mL using the measured concentration and the dilution factor.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Conclusion
While readily available quantitative data on the solubility of this compound is limited, this guide provides the necessary framework for its experimental determination. By following the detailed protocols for qualitative and quantitative analysis, researchers and drug development professionals can generate the critical data needed to effectively utilize this versatile linker in their synthetic and developmental workflows. Accurate solubility data is essential for optimizing reaction conditions, developing robust purification methods, and ensuring the successful synthesis of complex biomolecules.
References
An In-depth Technical Guide to tert-Butyl (7-aminoheptyl)carbamate
This technical guide provides a comprehensive overview of the chemical and physical properties of tert-Butyl (7-aminoheptyl)carbamate, a bifunctional linker molecule of significant interest in the fields of chemical biology and drug development. This document is intended for researchers, scientists, and professionals in drug development who require detailed information for their research applications.
Quantitative Data Summary
The key quantitative data for this compound are summarized in the table below. This information is crucial for experimental design, including reaction stoichiometry and analytical characterization.
| Parameter | Value | Reference |
| Molecular Formula | C12H26N2O2 | [1] |
| Molecular Weight | 230.4 g/mol | [1] |
| Alternative Molecular Weight | 230.35 g/mol | [2] |
| CAS Number | 99733-18-3 | [1][2] |
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis and application of specific molecules like this compound are often proprietary to the developing institution or commercial supplier and are not typically published in exhaustive detail in publicly accessible literature. However, a generalized experimental workflow for the utilization of this compound as a linker in bioconjugation or Proteolysis Targeting Chimera (PROTAC) synthesis is outlined below.
General Workflow for Utilization in PROTAC Synthesis:
-
Reaction Setup: The synthesis is typically carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric components. An appropriate anhydrous solvent, such as dimethylformamide (DMF) or dichloromethane (DCM), is chosen based on the solubility of the reactants.
-
Activation of Carboxylic Acid: If the molecule to be conjugated to the amine group of the linker is a carboxylic acid, it must first be activated. Common activating agents include N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU).
-
Coupling Reaction: The this compound is added to the reaction mixture containing the activated molecule. The primary amine of the linker will nucleophilically attack the activated carboxyl group, forming a stable amide bond. The reaction is typically stirred at room temperature for several hours to overnight.
-
Boc Deprotection: The tert-butoxycarbonyl (Boc) protecting group on the other end of the linker is removed under mild acidic conditions. A solution of trifluoroacetic acid (TFA) in DCM is commonly used for this purpose. This deprotection step reveals a free amine, which is then available for conjugation to another molecule.
-
Second Coupling Reaction: The newly deprotected amine is then reacted with a second molecule of interest, often an E3 ligase ligand, which has also been appropriately activated.
-
Purification: The final PROTAC molecule is purified from the reaction mixture using techniques such as column chromatography (e.g., silica gel chromatography) or preparative high-performance liquid chromatography (HPLC).
-
Characterization: The identity and purity of the final product are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Logical Workflow for Compound Characterization
The following diagram illustrates a typical workflow for the identification and characterization of a chemical compound like this compound.
References
Technical Guide: tert-Butyl (7-aminoheptyl)carbamate for Advanced Drug Development
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of tert-Butyl (7-aminoheptyl)carbamate (CAS No. 99733-18-3), a critical bifunctional linker molecule. It details the compound's properties, commercial availability, and primary applications, with a focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Included are representative experimental protocols for its conjugation and deprotection, alongside workflow diagrams to illustrate key chemical processes.
Introduction and Chemical Properties
This compound is a versatile aliphatic linker featuring a seven-carbon chain that provides flexibility and hydrophobicity. It possesses two key functional groups: a primary amine at one terminus and a tert-butyloxycarbonyl (Boc)-protected amine at the other. This orthogonal functionality is crucial for sequential and controlled conjugation strategies in medicinal chemistry. The primary amine is readily available for reactions with electrophiles such as carboxylic acids or activated esters, while the Boc group offers stable protection that can be removed under mild acidic conditions to reveal a second primary amine.[1][2]
Its principal application is as a linker in the synthesis of PROTACs, where it connects a warhead (targeting a protein of interest) to an E3 ligase-binding ligand.[1][3]
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 99733-18-3 | [2][4] |
| Molecular Formula | C12H26N2O2 | [2][4] |
| Molecular Weight | 230.35 g/mol | [2][5] |
| IUPAC Name | This compound | [2][4] |
| Appearance | Liquid, Solid, or Semi-solid | [4] |
| Melting Point | 39-41 °C | [5] |
| Boiling Point | ~340.9 °C at 760 mmHg | [5] |
| Purity | Typically >95% or >98% | [2][4] |
| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Keep dry and in a dark place. | [2][4] |
Commercial Availability
This compound is available from several commercial suppliers specializing in research chemicals and building blocks for drug discovery. Purity and available quantities vary by supplier.
Table 2: Commercial Supplier Summary
| Supplier | Purity | Available Quantities | Notes |
| Sigma-Aldrich (Merck) | ≥95% or 97% | Varies by specific vendor (e.g., Ambeed, ChemScene) | Offers products from various sources on its platform.[4][6] |
| BroadPharm | >98% (Contact for GMP grade) | Custom quantities available upon inquiry. | Specializes in linkers for PROTACs and bioconjugation.[1] |
| MedChemExpress (MCE) | >98% | Bulk quantities available. | A supplier of research chemicals and APIs.[3] |
| MedKoo Biosciences | >98% | 250mg, 500mg, 1g | Provides pricing for specific small-scale quantities.[2] |
| Fluorochem | Not specified | Not specified | Lists the compound among its PROTAC and bioconjugation reagents.[7] |
Note: Pricing and availability are subject to change. It is recommended to consult the suppliers' websites for the most current information.
Applications in Drug Development: PROTAC Synthesis
The primary utility of this compound is in the construction of PROTACs. A PROTAC is a heterobifunctional molecule that induces the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. It consists of three parts: a ligand for the target protein ("warhead"), a ligand for an E3 ubiquitin ligase, and a linker connecting them.
The subject linker serves as the flexible tether. Its primary amine can be coupled to a carboxylic acid on either the warhead or the E3 ligand, forming a stable amide bond. The Boc-protected amine can then be deprotected to allow for the subsequent coupling to the other half of the PROTAC molecule. The seven-carbon chain provides spatial separation and flexibility, which is often critical for allowing the warhead and E3 ligand to bind simultaneously to their respective proteins.
References
- 1. This compound, 99733-18-3 | BroadPharm [broadpharm.com]
- 2. medkoo.com [medkoo.com]
- 3. CheMondis Marketplace [chemondis.com]
- 4. This compound | 99733-18-3 [sigmaaldrich.com]
- 5. This compound | 99733-18-3 [sigmaaldrich.com]
- 6. This compound ≥95% | 99733-18-3 [sigmaaldrich.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
Stability and Storage of Boc-Protected Diamines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for tert-butyloxycarbonyl (Boc)-protected diamines. These compounds are crucial intermediates in pharmaceutical and chemical synthesis, making a thorough understanding of their stability profile essential for ensuring the integrity of synthetic processes and the quality of final products. This document outlines the intrinsic stability of the Boc-protecting group, potential degradation pathways, recommended storage conditions, and analytical methodologies for assessing purity and degradation.
Intrinsic Stability of the Boc-Protecting Group
The tert-butyloxycarbonyl (Boc) group is a widely used amine-protecting group due to its robustness under a variety of synthetic conditions, coupled with its facile removal under mild acidic conditions.
General Stability Characteristics:
-
Basic and Nucleophilic Conditions: The Boc group is generally stable to most nucleophiles and basic conditions, including aqueous base hydrolysis. This stability allows for a wide range of chemical transformations to be performed on other parts of the molecule without cleavage of the Boc group.
-
Acidic Conditions: The Boc group is labile to acidic conditions. Deprotection is commonly achieved using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This susceptibility to acid dictates that acidic reagents and media should be avoided during storage and handling if the integrity of the Boc protection is to be maintained.
-
Thermal Stability: While relatively stable at room temperature, the Boc group is known to be thermally unstable at elevated temperatures. Prolonged exposure to temperatures above 85-90°C can lead to deprotection. Some Boc-protected compounds may also decompose at high temperatures.
-
Moisture Sensitivity: N-Boc-ethylenediamine is reported to be relatively stable at room temperature but should be protected from moisture.[1] This suggests that hydrolysis, although slow under neutral conditions, can be a concern over long-term storage, especially for more labile derivatives.
Recommended Storage Conditions
To ensure the long-term integrity of Boc-protected diamines, specific storage conditions should be maintained. While optimal conditions can be compound-specific, the following general guidelines are recommended based on the known stability profile of the Boc group and related compounds.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | To minimize thermal degradation and slow down potential hydrolytic decomposition. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | To prevent reaction with atmospheric carbon dioxide, which can form carbamate salts with the free amine, and to protect against oxidative degradation. |
| Light | Protection from light (e.g., amber vials) | To prevent potential photolytic degradation. Although specific photostability data for Boc-diamines is scarce, this is a general precaution for complex organic molecules. |
| Moisture | Tightly sealed containers, desiccated environment | To minimize hydrolytic degradation of the Boc group. |
Table 1: Summary of Recommended Storage Conditions for Boc-Protected Diamines
Potential Degradation Pathways
The primary degradation pathways for Boc-protected diamines under storage or handling are anticipated to be hydrolysis, thermal decomposition, and reaction with atmospheric components.
Hydrolytic Degradation
Although generally stable to neutral water, the carbamate linkage in the Boc group can undergo slow hydrolysis, particularly if exposed to acidic or basic conditions, or prolonged contact with moisture. The hydrolysis would result in the corresponding unprotected diamine, tert-butanol, and carbon dioxide.
Thermal Degradation
Exposure to high temperatures can lead to the cleavage of the Boc group, yielding the free diamine, isobutylene, and carbon dioxide. This process is the basis for thermal deprotection methods sometimes used in synthesis.
Reaction with Carbon Dioxide
The free amine group of a mono-Boc-protected diamine can react with atmospheric carbon dioxide to form a carbamate salt. This can present as a solid precipitate and may alter the physical and reactive properties of the material. Storing under an inert atmosphere is the most effective preventative measure. In nature, the reaction of carbon dioxide with neutral amine groups to form carbamates is a known post-translational modification.[2][3][4][5]
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[6][7]
Objective: To intentionally degrade the Boc-protected diamine under various stress conditions to generate potential degradation products.
Materials:
-
Boc-protected diamine
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Photostability chamber
-
Oven
Procedure:
-
Acid Hydrolysis: Dissolve the Boc-protected diamine in a solution of 0.1 M HCl. Heat the solution at 60°C for a specified period (e.g., 24, 48 hours). Neutralize a sample before analysis.
-
Base Hydrolysis: Dissolve the Boc-protected diamine in a solution of 0.1 M NaOH. Heat the solution at 60°C for a specified period. Neutralize a sample before analysis.
-
Oxidative Degradation: Dissolve the Boc-protected diamine in a solution of 3% hydrogen peroxide. Keep the solution at room temperature for a specified period.
-
Thermal Degradation: Place a solid sample of the Boc-protected diamine in an oven at a high temperature (e.g., 105°C) for a specified period.
-
Photolytic Degradation: Expose a solid sample of the Boc-protected diamine to light in a photostability chamber according to ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.
Analysis: Analyze the stressed samples by a suitable stability-indicating method, such as HPLC with UV and/or MS detection, to identify and quantify the degradation products.
Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.[8][9]
Objective: To develop and validate an HPLC method to separate and quantify the Boc-protected diamine from its potential degradation products.
Instrumentation and Conditions (Example for a generic Boc-protected diamine):
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.
-
Gradient: A suitable gradient to resolve the parent compound from all impurities. For example:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm or 220 nm.
-
Injection Volume: 10 µL.
Method Validation: The method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness. Specificity is demonstrated by showing that the method can resolve the main peak from all degradation products generated during forced degradation studies.
Summary of Quantitative Data
While specific, publicly available long-term stability data for a wide range of Boc-protected diamines is limited, the information gathered from supplier data sheets and general chemical principles provides the following recommendations.
| Compound | CAS Number | Recommended Storage Temperature | Additional Notes |
| N-Boc-ethylenediamine | 57260-73-8 | 2-8°C[10][11] | Keep in a dark place, under an inert atmosphere. Air sensitive.[11] |
| N-Boc-1,4-butanediamine | 68076-36-8 | Room Temperature | - |
| N-Boc-1,6-hexanediamine | 51857-17-1 | Room Temperature | - |
| N-Boc-1,6-hexanediamine hydrochloride | 65915-94-8 | Room Temperature | - |
Table 2: Storage Recommendations for Specific Boc-Protected Diamines
Note: The absence of a specific refrigerated storage recommendation for some compounds does not preclude that it may be beneficial for long-term stability, especially for high-purity materials.
Conclusion
The stability of Boc-protected diamines is governed by the inherent properties of the Boc-protecting group. They are generally stable compounds under anhydrous, neutral, and basic conditions at ambient or refrigerated temperatures. The primary risks to their stability during long-term storage are exposure to acids, elevated temperatures, moisture, and atmospheric carbon dioxide. Adherence to the recommended storage conditions—refrigeration, inert atmosphere, and protection from light and moisture—is crucial for maintaining their purity and integrity. The implementation of validated stability-indicating analytical methods is essential for monitoring the quality of these critical synthetic intermediates in research and drug development settings.
References
- 1. guidechem.com [guidechem.com]
- 2. Carbon Dioxide and the Carbamate Post-Translational Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbamate - Wikipedia [en.wikipedia.org]
- 4. Carbon Dioxide and the Carbamate Post-Translational Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijsdr.org [ijsdr.org]
- 9. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 10. chemimpex.com [chemimpex.com]
- 11. N-Boc-Ethylenediamine | 57260-73-8 [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for tert-Butyl (7-aminoheptyl)carbamate in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl (7-aminoheptyl)carbamate is a versatile bifunctional linker commonly employed in bioconjugation. Its structure features a seven-carbon aliphatic chain that provides spacing and flexibility, a terminal primary amine for conjugation, and a tert-butyloxycarbonyl (Boc)-protected amine. This configuration allows for a sequential and controlled conjugation strategy. The Boc group provides a stable protecting group for one of the amino functionalities, which can be selectively removed under mild acidic conditions to reveal a primary amine for subsequent conjugation. This linker is classified as a non-cleavable linker, meaning that once conjugated, the entire linker remains attached to the biomolecule and the payload. This property is particularly advantageous in the development of antibody-drug conjugates (ADCs) where stable linkage is crucial to minimize off-target toxicity.[1] The seven-carbon chain also imparts a degree of hydrophobicity to the linker, a factor that can influence the physicochemical properties of the final bioconjugate.
Applications in Bioconjugation
The unique properties of this compound make it a valuable tool in various bioconjugation applications, including:
-
Antibody-Drug Conjugates (ADCs): This linker can be used to attach potent cytotoxic drugs to monoclonal antibodies (mAbs). The non-cleavable nature of the carbamate bond ensures that the drug is only released upon lysosomal degradation of the entire ADC within the target cancer cell, thereby enhancing the therapeutic window.[2][3][4]
-
PROTACs (Proteolysis Targeting Chimeras): As a flexible linker, it can connect a target protein-binding ligand to an E3 ligase-binding ligand in the synthesis of PROTACs, facilitating the targeted degradation of pathogenic proteins.[5][6]
-
Peptide and Oligonucleotide Conjugation: It enables the labeling of peptides and oligonucleotides with reporter molecules such as fluorescent dyes or biotin for diagnostic and research applications.
-
Surface Immobilization: Biomolecules can be tethered to solid supports or surfaces functionalized with this linker for applications in diagnostics and affinity chromatography.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C12H26N2O2 |
| Molecular Weight | 230.35 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, Methanol) |
| Reactive Groups | Primary amine, Boc-protected primary amine |
Table 2: Representative Stability Data of Non-Cleavable Linkers in ADCs
Note: Data presented here is representative of non-cleavable linkers and may not be specific to this compound. Stability is highly dependent on the specific conjugate and experimental conditions.
| Linker Type | Medium | Incubation Time (hours) | % Intact ADC Remaining | Reference |
| Thioether (e.g., SMCC) | Human Plasma | 144 | > 95% | [7] |
| Alkyl Carbamate | Mouse Plasma | 108 | ~ 90% (site-dependent) | [8] |
| Alkyl Carbamate | Human Liver Lysosomes | 24 | No significant degradation | [9] |
Table 3: Representative Yields for Bioconjugation Reactions
Note: Yields are highly dependent on the specific biomolecule, payload, and reaction conditions.
| Reaction Step | Description | Typical Yield Range |
| Boc Deprotection | Removal of the Boc protecting group to expose the primary amine. | 90-99% |
| NHS Ester Activation | Activation of a carboxyl group on the payload for reaction with the linker's amine. | 85-95% |
| Amide Bond Formation | Conjugation of the activated payload to the deprotected linker. | 70-90% |
| Final Bioconjugate Purification | Purification of the final bioconjugate from unreacted components. | 50-80% (overall) |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to yield the free diamine linker.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound in DCM (e.g., 10 mL of DCM per 1 gram of carbamate).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an excess of TFA (e.g., 5-10 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
Dissolve the residue in water and wash with DCM to remove any organic impurities.
-
Carefully neutralize the aqueous solution by adding saturated sodium bicarbonate solution until the pH is ~8-9.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure to obtain the deprotected 1,7-diaminoheptane.
Protocol 2: Conjugation of a Carboxylic Acid-Containing Payload to the Deprotected Linker
This protocol outlines the formation of an amide bond between the deprotected linker and a payload containing a carboxylic acid.
Materials:
-
Deprotected 1,7-diaminoheptane (from Protocol 1)
-
Carboxylic acid-containing payload
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the carboxylic acid-containing payload in anhydrous DMF.
-
Add EDC (1.5 equivalents) and NHS (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours to activate the carboxylic acid by forming an NHS ester.
-
In a separate flask, dissolve the deprotected 1,7-diaminoheptane (1.0 equivalent) in anhydrous DMF.
-
Slowly add the activated payload solution to the diamine solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the payload-linker conjugate can be purified by reverse-phase HPLC.
Protocol 3: Conjugation of the Payload-Linker to an Antibody via NHS Ester Chemistry
This protocol describes the final step of conjugating the payload-linker construct to a monoclonal antibody.
Materials:
-
Payload-linker conjugate with a free amine
-
Monoclonal antibody (mAb) in phosphate-buffered saline (PBS), pH 7.4
-
Disuccinimidyl suberate (DSS) or other suitable NHS ester crosslinker
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of the payload-linker conjugate in anhydrous DMSO.
-
Prepare a stock solution of the NHS ester crosslinker (e.g., DSS) in anhydrous DMSO.
-
Modify the payload-linker by reacting it with an excess of the NHS ester crosslinker to form an NHS ester-activated payload-linker. This reaction is typically performed in an organic solvent.
-
Purify the activated payload-linker to remove the excess crosslinker.
-
Exchange the buffer of the mAb solution to a conjugation buffer (e.g., PBS at pH 8.0-8.5) using a desalting column.
-
Adjust the mAb concentration to 2-10 mg/mL.
-
Add a 5-20 fold molar excess of the NHS ester-activated payload-linker to the mAb solution. The final concentration of DMSO should be kept below 10% (v/v).
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Quench the reaction by adding a quenching buffer such as 1 M Tris-HCl, pH 8.0.
-
Purify the resulting ADC from unreacted payload-linker and other byproducts using size-exclusion chromatography.
-
Characterize the purified ADC to determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), or mass spectrometry.
Visualizations
Caption: Experimental workflow for ADC synthesis.
Caption: PROTAC synthesis workflow.
References
- 1. njbio.com [njbio.com]
- 2. Antibody-drug conjugates in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of action and resistance to anti-HER2 antibody-drug conjugates in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. precisepeg.com [precisepeg.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Application Notes and Protocols for the Deprotection of Boc from tert-Butyl (7-aminoheptyl)carbamate
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tert-butoxycarbonyl (Boc) group is one of the most prevalent protecting groups for amines in organic synthesis due to its stability under a wide range of reaction conditions, including basic, nucleophilic, and catalytic hydrogenation environments.[1] Its facile removal under acidic conditions makes it a cornerstone in multistep syntheses, particularly in peptide chemistry and the development of active pharmaceutical ingredients.[1][2]
This document provides detailed application notes and experimental protocols for the deprotection of the Boc group from tert-butyl (7-aminoheptyl)carbamate, a diamine where one of the amino groups is selectively protected. The efficient and clean removal of the Boc group is a critical step to liberate the primary amine for subsequent synthetic transformations.
The most common method for Boc deprotection is acid-catalyzed hydrolysis.[1] The mechanism involves the protonation of the carbamate oxygen by a strong acid, followed by fragmentation into the free amine, carbon dioxide, and a stable tert-butyl cation.[3][4] This cation can then be scavenged or eliminate a proton to form isobutylene gas.[1][4]
Summary of Deprotection Conditions
Various acidic reagents can be employed for the removal of the Boc group. The choice of reagent and conditions often depends on the substrate's sensitivity to acid and the presence of other protecting groups.[5] The following table summarizes common conditions for the deprotection of Boc-protected amines.
| Reagent/Catalyst | Solvent(s) | Typical Concentration | Temperature | Typical Reaction Time | Remarks |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 10-50% (v/v) or neat | 0 °C to Room Temp. | 30 min - 4 h | Highly effective and common.[6] TFA is volatile and corrosive; handle with care.[4] |
| Hydrochloric Acid (HCl) | 1,4-Dioxane, Methanol, Ethyl Acetate | 4 M solution | Room Temp. | 30 min - 12 h | Product is isolated as the hydrochloride salt, which often precipitates.[1][7] Anhydrous conditions are preferred.[4] |
| Phosphoric Acid (H₃PO₄) | Tetrahydrofuran (THF), Water | Aqueous solution | Room Temp. | 1 - 6 h | A greener and milder alternative to TFA.[8][9] |
| Sulfuric Acid (H₂SO₄) | tert-Butyl acetate, Toluene | Catalytic to stoichiometric | Room Temp. | 1 - 5 h | Effective, but care must be taken with the strong, corrosive acid.[4][8] |
| Lewis Acids (e.g., ZnBr₂, TMSI) | Dichloromethane (DCM) | 1.2 - 3 equivalents | Room Temp. | 12 - 24 h | Milder conditions, useful for substrates with acid-labile functional groups.[10][11] |
| Thermal (Catalyst-Free) | Water, TFE, Toluene | N/A | 90 - 240 °C | 10 min - 60 min | An alternative for acid-sensitive compounds, though high temperatures may be required.[8][12] |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a widely used and highly efficient method for Boc deprotection.
Materials and Reagents:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask at a concentration of approximately 0.1-0.2 M.
-
Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common ratio is 1:1 TFA/DCM (v/v), though concentrations as low as 25% TFA in DCM can be effective.[6][10]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours.[6] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. The reaction is often accompanied by the evolution of CO₂ gas.[3]
-
Work-up: a. Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.[6] b. Dissolve the resulting residue in an appropriate organic solvent (e.g., ethyl acetate or DCM). c. Carefully neutralize any remaining acid by washing the organic layer with a saturated aqueous solution of sodium bicarbonate.[1] Continue washing until gas evolution ceases. d. Wash the organic layer with brine, then dry it over anhydrous sodium sulfate or magnesium sulfate.[1]
-
Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the free diamine. Further purification can be performed by column chromatography if necessary.
Protocol 2: Deprotection using 4M Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is also very effective and yields the product as its hydrochloride salt, which can often be isolated by simple filtration.
Materials and Reagents:
-
This compound
-
4 M HCl in 1,4-Dioxane solution
-
Diethyl ether
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Reaction Setup: To a round-bottom flask, add the this compound.
-
Acid Addition: Add the 4 M solution of HCl in 1,4-dioxane.[7] The substrate can be dissolved or suspended in the acidic solution.
-
Reaction Monitoring: Stir the mixture at room temperature for 1 to 4 hours.[1] In many cases, the deprotected product will precipitate out of the solution as the hydrochloride salt.[1] Monitor the reaction by TLC or LC-MS. For complete precipitation, the reaction can be stirred for up to 12 hours.[10]
-
Isolation: a. Upon completion, collect the precipitated solid by filtration. b. Wash the solid with a cold solvent like diethyl ether to remove any non-polar impurities.[1] c. Dry the collected solid under vacuum to obtain the 1,7-diaminoheptane dihydrochloride salt.
-
Neutralization (Optional): If the free base is required, the hydrochloride salt can be dissolved in water and neutralized with a base (e.g., NaOH solution) to the desired pH, followed by extraction with an organic solvent.
Visualizations
Caption: General experimental workflow for Boc deprotection using TFA.
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Acids - Wordpress [reagents.acsgcipr.org]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
- 7. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
- 11. Boc Protection - Common Conditions [commonorganicchemistry.com]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Protein Labeling Using a Boc-Protected Amino Linker and NHS Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the covalent labeling of proteins using the bifunctional linker, tert-Butyl (7-aminoheptyl)carbamate, in conjunction with N-hydroxysuccinimide (NHS) esters. This methodology is particularly useful for introducing a flexible seven-carbon spacer onto a protein surface, which can then be deprotected to reveal a primary amine for subsequent conjugation or functionalization. The primary amine of the linker reacts with an NHS ester-functionalized molecule (e.g., a fluorescent dye, biotin, or a drug molecule), and the resulting conjugate is then reacted with the target protein. This two-step approach allows for precise control over the linker installation and subsequent labeling.
The reaction of NHS esters with primary amines is a widely used strategy for protein modification due to its efficiency and the formation of stable amide bonds.[1][2] This reaction is most effective at a slightly basic pH (8.3-8.5), where the primary amino groups on the protein (N-terminus and lysine side chains) are deprotonated and thus more nucleophilic.[3][4] Careful control of the reaction conditions is crucial to optimize labeling efficiency and minimize side reactions such as hydrolysis of the NHS ester.[3]
Principle of the Reaction
The labeling process involves two key chemical reactions:
-
Reaction of the Linker with an NHS Ester: The primary amine of this compound reacts with an NHS ester-derivatized molecule of interest (e.g., a fluorescent dye-NHS ester) to form a stable amide bond. This step creates a new molecule where the dye is attached to the linker, which still possesses a Boc-protected amine.
-
Protein Labeling: While the provided linker has a Boc-protected amine, for the purpose of these notes focusing on its reaction with NHS esters for protein labeling, we will consider a scenario where a custom NHS ester is first synthesized using the primary amine of the linker. This custom linker-NHS ester can then be directly reacted with the primary amines (N-terminus and lysine residues) on the surface of the target protein.
This document will focus on the direct labeling of proteins with a pre-formed NHS ester of a molecule of interest, followed by a discussion of how a linker like this compound could be utilized in more advanced bioconjugation strategies.
Experimental Protocols
Protocol 1: General Protein Labeling with an Amine-Reactive NHS Ester
This protocol describes the fundamental steps for labeling a protein with a generic NHS ester.
Materials:
-
Protein of interest (2-10 mg/mL in an amine-free buffer)
-
Amine-reactive NHS ester (e.g., fluorescent dye-NHS ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)[2]
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5[3][4]
-
Quenching Buffer: 1 M Tris-HCl or 1 M glycine, pH 7.4
-
Purification column (e.g., size-exclusion chromatography)
-
Spectrophotometer
Procedure:
-
Protein Preparation:
-
NHS Ester Preparation:
-
Immediately before use, dissolve the amine-reactive NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[2]
-
Vortex briefly to ensure the ester is fully dissolved.
-
-
Labeling Reaction:
-
Calculate the required amount of NHS ester. A molar excess of 5 to 20-fold of the NHS ester to the protein is a common starting point.[2]
-
Slowly add the dissolved NHS ester to the protein solution while gently stirring.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light if using a fluorescent dye.[2]
-
-
Reaction Quenching (Optional):
-
To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 10-15 minutes at room temperature.[5]
-
-
Purification:
-
Separate the labeled protein from unreacted NHS ester and byproducts using a size-exclusion chromatography column.[1]
-
-
Characterization:
Protocol 2: Two-Step Labeling Strategy Utilizing this compound
This protocol outlines a more advanced application where the linker is first reacted with an NHS ester, followed by deprotection and subsequent conjugation.
Step A: Synthesis of the Labeled Linker
-
Dissolve this compound and a molar equivalent of the desired NHS ester in an appropriate aprotic solvent (e.g., DMF).
-
Add a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) to catalyze the reaction.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, purify the Boc-protected labeled linker using column chromatography.
Step B: Deprotection of the Labeled Linker
-
Dissolve the purified Boc-protected labeled linker in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the solvent and TFA under reduced pressure to yield the deprotected labeled linker with a free primary amine.
Step C: Further Conjugation
The resulting labeled linker with a terminal primary amine can be used in various subsequent bioconjugation reactions, such as reaction with a second NHS ester already present on a protein or other molecule.
Data Presentation
Table 1: Recommended Molar Excess of NHS Ester for Protein Labeling
| Target Degree of Labeling (DOL) | Molar Excess of NHS Ester to Protein |
| 1 - 2 | 5 - 10 fold |
| 3 - 5 | 10 - 20 fold |
| > 5 | > 20 fold (optimization required) |
Table 2: Troubleshooting Guide for NHS Ester Protein Labeling
| Issue | Potential Cause | Suggested Solution |
| Low Degree of Labeling (DOL) | Inactive (hydrolyzed) NHS ester | Use fresh, anhydrous solvent (DMF/DMSO) to dissolve the ester.[2] |
| Incorrect buffer pH | Ensure the reaction buffer is at pH 8.3-8.5 and is free of primary amines.[2][3] | |
| Insufficient molar excess of NHS ester | Increase the molar ratio of NHS ester to protein.[2] | |
| Protein Precipitation | High Degree of Labeling | Decrease the molar ratio of NHS ester to protein.[2] |
| Protein instability | Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration.[2] |
Visualizations
Caption: Workflow for a two-step protein labeling strategy.
Caption: General reaction of an NHS ester with a protein primary amine.
References
- 1. NHS ester protocol for labeling proteins [abberior.rocks]
- 2. benchchem.com [benchchem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. interchim.fr [interchim.fr]
- 5. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 6. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
Application of tert-Butyl (7-aminoheptyl)carbamate in PROTAC Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins. These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component of a PROTAC, as its length, flexibility, and chemical properties significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), thereby affecting the efficiency and selectivity of protein degradation.
This document provides detailed application notes and protocols for the use of tert-Butyl (7-aminoheptyl)carbamate, a versatile aliphatic linker, in the synthesis of PROTACs. This C7 alkyl linker offers a balance of flexibility and hydrophobicity, which can enhance the cell permeability of the resulting PROTAC. Its bifunctional nature, with a primary amine and a Boc-protected amine, allows for a straightforward and sequential conjugation strategy.
Characteristics of this compound as a PROTAC Linker
This compound is an alkane chain with a terminal primary amine and a tert-butoxycarbonyl (Boc)-protected amine. This structure provides several advantages for PROTAC synthesis:
-
Hydrophobicity : The seven-carbon alkyl chain increases the lipophilicity of the PROTAC, which can improve its ability to cross cell membranes.
-
Flexibility : The aliphatic chain offers considerable conformational flexibility, which can be crucial for achieving a productive ternary complex geometry.
-
Orthogonal Reactivity : The presence of a free primary amine and a Boc-protected amine allows for selective and sequential conjugation. The primary amine can be readily coupled to a carboxylic acid on either the POI ligand or the E3 ligase ligand. The Boc group can then be removed under acidic conditions to reveal a new primary amine for the second coupling reaction.
Quantitative Data on PROTACs with Alkyl Linkers
| PROTAC Target | E3 Ligase Ligand | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| TBK1 | VHL | Alkyl/Ether | < 12 | No Degradation | - | [1] |
| TBK1 | VHL | Alkyl/Ether | 21 | 3 | 96 | [1] |
| TBK1 | VHL | Alkyl/Ether | 29 | 292 | 76 | [1] |
| BTK | CRBN | Alkyl/Ether | 3-19 | 1-40 | - | [1] |
| CRBN | VHL | Alkyl | 9 | Concentration-dependent decrease | - | [1] |
Note: DC50 is the concentration of the PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of target protein degradation achieved. This data highlights that an optimal linker length is critical for potent degradation, with linkers that are too short or too long exhibiting reduced activity.
Experimental Protocols
The following are generalized protocols for the synthesis of a PROTAC using this compound. These protocols are based on standard synthetic methodologies for amide bond formation and Boc deprotection. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Amide Coupling of POI Ligand with this compound
This protocol describes the coupling of a POI ligand containing a carboxylic acid to the primary amine of the linker.
Materials:
-
POI ligand with a carboxylic acid functional group
-
This compound
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Appropriate solvents for column chromatography (e.g., dichloromethane/methanol or ethyl acetate/hexanes)
Procedure:
-
Dissolve the POI ligand (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the Boc-protected POI-linker conjugate.
Protocol 2: Boc Deprotection of the POI-Linker Conjugate
This protocol describes the removal of the Boc protecting group to generate a free amine for the subsequent coupling reaction.
Materials:
-
Boc-protected POI-linker conjugate
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the Boc-protected POI-linker conjugate (1.0 eq) in anhydrous DCM.
-
Add TFA (10-20% v/v) to the solution at 0 °C.
-
Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the deprotection is complete, carefully neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected POI-linker conjugate. This product is often used in the next step without further purification.
Protocol 3: Amide Coupling of POI-Linker Conjugate with E3 Ligase Ligand
This protocol describes the final coupling step to form the PROTAC molecule.
Materials:
-
Deprotected POI-linker conjugate
-
E3 ligase ligand with a carboxylic acid functional group
-
HATU
-
DIPEA
-
Anhydrous DMF
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography or preparative HPLC
-
Appropriate solvents for purification
Procedure:
-
Dissolve the E3 ligase ligand (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.
-
Add a solution of the deprotected POI-linker conjugate (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up the reaction as described in Protocol 1 (step 5 and 6).
-
Purify the crude product by silica gel column chromatography or preparative HPLC to yield the final PROTAC molecule.
Visualizations
PROTAC Synthesis Workflow
Caption: General workflow for PROTAC synthesis using this compound.
General Mechanism of PROTAC Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
References
Application Notes: Solid-Phase Synthesis Utilizing tert-Butyl (7-aminoheptyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase synthesis (SPS) is a cornerstone technique in medicinal chemistry and drug discovery, enabling the efficient assembly of complex molecules such as peptides, oligonucleotides, and small molecule libraries. A key component in many SPS strategies is the linker, a bifunctional molecule that tethers the growing compound to an insoluble resin support.
This document provides a detailed guide to the application of tert-Butyl (7-aminoheptyl)carbamate , a versatile aliphatic linker, in solid-phase synthesis. This linker features a primary amine for attachment to the solid support and a tert-butyloxycarbonyl (Boc)-protected amine. The Boc group is a widely used acid-labile protecting group, allowing for controlled, sequential reactions.[1][2] The seven-carbon chain offers a flexible and hydrophobic spacer, which can be advantageous in various applications, including the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates.[1][2]
The protocols outlined below detail the attachment of this linker to a 2-chlorotrityl chloride resin, subsequent elongation of a molecular chain (using a generic amino acid as an example), and the final cleavage of the synthesized product from the solid support.
Key Features of this compound in SPS
-
Orthogonal Protection: The presence of a free primary amine and a Boc-protected amine allows for selective, directional synthesis.[2]
-
Acid-Labile Cleavage: The Boc protecting group can be efficiently removed under acidic conditions, typically with trifluoroacetic acid (TFA), which is compatible with many standard SPS workflows.[3][4][5]
-
Flexible Spacer: The C7 alkyl chain provides spatial separation and flexibility between the synthesized molecule and the solid support, which can be critical for biological assays or to mitigate steric hindrance during synthesis.[2]
Quantitative Data Summary
The efficiency of solid-phase synthesis is determined by several factors, including the loading efficiency of the initial linker, the yield of each coupling and deprotection step, and the final cleavage yield. The following tables provide representative data for syntheses utilizing aliphatic amine linkers on 2-chlorotrityl resin.
Table 1: Representative Linker Loading & Cleavage Efficiency
| Parameter | Typical Value | Conditions / Notes |
| Resin Type | 2-Chlorotrityl Chloride Resin | 1.0 - 1.6 mmol/g initial substitution |
| Linker Loading Efficiency | 0.6 - 0.9 mmol/g | Achieved by reacting the linker's primary amine with the resin in the presence of DIPEA. |
| Final Product Yield | 75 - 90% | Dependent on the sequence and number of synthetic steps. Yields of 87.9% have been reported by optimizing resin loading.[6] |
| Final Product Purity (Crude) | >85% | Purity of 90.2% (by HPLC) has been achieved for pentapeptides with optimized loading.[6] |
Table 2: Theoretical Overall Yield Based on Stepwise Efficiency
This table illustrates the critical importance of achieving high efficiency at each deprotection and coupling step, especially for longer synthetic sequences. The theoretical yield is calculated as (Step Efficiency)^n, where 'n' is the number of steps.
| Stepwise Efficiency | Overall Yield (10 Steps) | Overall Yield (20 Steps) | Overall Yield (30 Steps) |
| 97.0% | 73.7% | 54.4% | 40.1% |
| 99.0% | 90.4% | 81.8% | 74.0% |
| 99.5% | 95.1% | 90.5% | 86.1% |
| 99.8% | 98.0% | 96.1% | 94.2% |
Experimental Protocols
The following protocols provide a step-by-step guide for using this compound in a typical solid-phase synthesis workflow.
Protocol 1: Attachment of Linker to 2-Chlorotrityl Chloride Resin
This protocol describes the immobilization of the linker onto the solid support via its primary amine.
Materials:
-
2-Chlorotrityl chloride (2-CTC) resin
-
This compound
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell 1.0 g of 2-CTC resin in 10 mL of anhydrous DCM for 30-60 minutes in a synthesis vessel.
-
Linker Preparation: In a separate flask, dissolve 2-3 equivalents of this compound (relative to the resin's substitution capacity) in anhydrous DCM.
-
Loading Reaction: Drain the DCM from the swollen resin. Add the linker solution to the resin, followed by the addition of 4-5 equivalents of DIPEA. The base is crucial for scavenging the HCl generated during the reaction.
-
Agitation: Agitate the mixture at room temperature for 2-4 hours.
-
Capping: To cap any unreacted chlorotrityl sites, add 1 mL of MeOH to the vessel and agitate for an additional 30 minutes.
-
Washing: Drain the reaction mixture. Wash the resin sequentially with:
-
DCM (3 x 10 mL)
-
DMF (3 x 10 mL)
-
MeOH (3 x 10 mL)
-
DCM (3 x 10 mL)
-
-
Drying: Dry the functionalized resin in vacuo to a constant weight. The loading efficiency can be determined gravimetrically or by using a colorimetric assay (e.g., Kaiser test) after cleaving a small sample.
Protocol 2: Boc Deprotection and First Coupling Reaction
This protocol details the removal of the linker's Boc group and the coupling of the first building block (an N-Fmoc protected amino acid is used as an example).
Materials:
-
Linker-functionalized resin (from Protocol 1)
-
Deprotection Solution: 20-50% Trifluoroacetic acid (TFA) in DCM
-
Neutralization Solution: 10% DIPEA in DCM
-
Fmoc-protected amino acid (e.g., Fmoc-Alanine-OH)
-
Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU
-
Activation Base: DIPEA or 2,4,6-Collidine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the linker-functionalized resin in DCM (10 mL/g) for 30 minutes.
-
Boc Deprotection:
-
Washing: Wash the resin with DCM (5 x 10 mL) to remove residual TFA.
-
Neutralization:
-
Wash the resin with the 10% DIPEA/DCM neutralization solution (2 x 10 mL), agitating for 2 minutes each time.
-
Wash again with DCM (3 x 10 mL) and then with DMF (3 x 10 mL) to prepare for coupling.
-
-
Coupling Reaction:
-
In a separate vial, pre-activate the Fmoc-amino acid. Dissolve 3 equivalents of Fmoc-amino acid and 2.9 equivalents of HBTU/HATU in DMF. Add 6 equivalents of DIPEA. Allow to stand for 5-10 minutes.
-
Drain the DMF from the resin and add the activated amino acid solution.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Process Repetition: The synthesis can be continued by repeating the Fmoc-deprotection (using piperidine in DMF) and coupling cycles for subsequent building blocks.
Protocol 3: Cleavage of the Final Product from the Resin
This protocol describes the final step where the synthesized molecule is cleaved from the resin support.
Materials:
-
Synthesized molecule on resin
-
Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Di-tert-butyl ether or cold methyl-tert-butyl ether (MTBE)
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly in vacuo.
-
Cleavage Reaction:
-
Place the dried resin in a reaction vessel.
-
Add the cleavage cocktail (approx. 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.[8]
-
-
Product Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved product.
-
Wash the resin with a small amount of fresh TFA or DCM and combine the filtrates.
-
Concentrate the filtrate slightly under a stream of nitrogen.
-
Add the concentrated solution dropwise to a flask containing cold di-tert-butyl ether (approx. 10-fold volume excess) to precipitate the crude product.
-
-
Isolation:
-
Isolate the precipitated product by centrifugation or filtration.
-
Wash the crude product with cold ether several times to remove scavengers and residual TFA.
-
Dry the final product in vacuo.
-
-
Purification: The crude product can be further purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Solid-Phase Synthesis Workflow
The following diagram illustrates the overall workflow for the solid-phase synthesis of a dipeptide using the this compound linker.
Caption: Workflow for dipeptide synthesis using a bifunctional linker.
Logical Relationship of Synthesis Steps
This diagram shows the cyclical nature of the deprotection and coupling steps in solid-phase synthesis.
Caption: The iterative cycle of deprotection and coupling in SPS.
References
- 1. broadpharm.com [broadpharm.com]
- 2. EP0623589A1 - Coupling reagent and method for coupling amines with carboxylic acids - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 6. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 7. researchgate.net [researchgate.net]
- 8. Improved loading and cleavage methods for solid-phase synthesis using chlorotrityl resins: synthesis and testing of a library of 144 discrete chemicals as potential farnesyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Surface Modification of Nanoparticles with tert-Butyl (7-aminoheptyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
The surface modification of nanoparticles is a critical step in the development of advanced drug delivery systems, diagnostic agents, and targeted therapeutics. Functionalization with specific ligands can alter the physicochemical properties of nanoparticles, enhancing their stability, biocompatibility, and cellular uptake. This document provides a detailed guide to the surface modification of nanoparticles using tert-Butyl (7-aminoheptyl)carbamate , a bifunctional linker that introduces a primary amine to the nanoparticle surface following a deprotection step.
The structure of this compound features a primary amine at one end and a tert-butyloxycarbonyl (Boc)-protected amine at the other. This configuration allows for a two-stage functionalization process. Initially, the free primary amine can be covalently attached to nanoparticles that have surface carboxyl groups, typically via carbodiimide chemistry (EDC/NHS coupling). The seven-carbon aliphatic chain provides a flexible spacer, potentially reducing steric hindrance for subsequent interactions.
Following successful conjugation, the Boc protecting group can be removed under acidic conditions, exposing a new primary amine on the nanoparticle surface. This terminal amine imparts a positive surface charge at physiological pH, which can enhance interaction with negatively charged cell membranes and promote cellular internalization. Furthermore, this newly exposed amine serves as a reactive handle for the subsequent covalent attachment of targeting ligands, imaging agents, or therapeutic molecules.
Key Applications:
-
Enhanced Cellular Uptake: The resulting amine-terminated nanoparticles exhibit a positive zeta potential, which promotes electrostatic interactions with the negatively charged cell surface, often leading to increased cellular uptake through mechanisms like clathrin-mediated endocytosis.[1]
-
Platform for Bioconjugation: The terminal amine provides a versatile point of attachment for a wide array of biomolecules, including antibodies, peptides, and nucleic acids, enabling the development of targeted drug delivery systems.
-
Drug and Gene Delivery: The positive surface charge can facilitate the complexation and delivery of anionic therapeutic agents such as siRNA, miRNA, and DNA.
-
Development of Theranostics: The linker can be used to attach both therapeutic agents and imaging probes to a single nanoparticle scaffold.
Quantitative Data Summary
The surface modification of nanoparticles with amine-containing linkers significantly alters their physical and chemical properties. The following tables summarize typical quantitative data obtained from dynamic light scattering (DLS) and zeta potential measurements before and after surface functionalization. These values are representative and will vary based on the core nanoparticle material, initial size, and modification efficiency.
Table 1: Physicochemical Properties of Nanoparticles Before and After Amine Functionalization
| Nanoparticle Type | Condition | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| SiO₂ Nanoparticles | Bare (Carboxylated) | 120 | 0.215 | -19.3 ± 1.7 |
| Amine-functionalized | 126 | 0.328 | +32.5 ± 2.2 | |
| Fe₃O₄@SiO₂ Core-Shell | Bare (Carboxylated) | 45 | 0.164 | Negative |
| Amine-functionalized | 64 | 0.233 | Positive |
Data adapted from studies on silica and magnetic nanoparticles functionalized with amine-containing silanes, which serve as a proxy for the expected changes.[2][3]
Table 2: Example Conditions for Boc Deprotection using Trifluoroacetic Acid (TFA)
| TFA Concentration (% in DCM) | Reaction Time | Temperature | Notes |
| 25% | 2 hours | Room Temperature | A common and generally effective condition for deprotection.[4] |
| 50% | 30 minutes | Room Temperature | Offers faster deprotection, suitable for less sensitive substrates.[4] |
| 100% (neat) | 5-15 minutes | Room Temperature | Very rapid but may increase the risk of side reactions.[4] |
Experimental Protocols
Protocol 1: Conjugation of this compound to Carboxylated Nanoparticles via EDC/NHS Coupling
This protocol describes the covalent attachment of the linker to nanoparticles with existing surface carboxyl groups.
Materials:
-
Carboxylated Nanoparticles (e.g., PLGA, silica, or iron oxide nanoparticles)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Ethanolamine, pH 8.0
-
Washing Buffer: PBS with 0.05% Tween-20
-
Ultrasonic bath/sonicator
-
Centrifuge suitable for nanoparticle separation
Procedure:
-
Nanoparticle Preparation:
-
Disperse 10 mg of carboxylated nanoparticles in 1 mL of Activation Buffer.
-
Sonicate briefly to ensure a homogenous suspension.
-
Wash the nanoparticles twice by centrifuging at an appropriate speed and temperature to pellet the particles, removing the supernatant, and resuspending in 1 mL of fresh Activation Buffer. This removes any preservatives or contaminants.
-
-
Activation of Carboxyl Groups:
-
Prepare fresh solutions of EDC (10 mg/mL) and Sulfo-NHS (10 mg/mL) in Activation Buffer immediately before use.
-
To the 1 mL nanoparticle suspension, add 100 µL of the EDC solution and 100 µL of the Sulfo-NHS solution.
-
Incubate for 30 minutes at room temperature with gentle mixing (e.g., on a rotator).
-
-
Washing Activated Nanoparticles:
-
Centrifuge the activated nanoparticles to form a pellet. Discard the supernatant containing excess EDC and Sulfo-NHS.
-
Resuspend the pellet in 1 mL of Coupling Buffer (PBS, pH 7.4). Repeat this washing step twice to ensure complete removal of activation reagents.
-
-
Conjugation with the Linker:
-
Prepare a solution of this compound at 5 mg/mL in Coupling Buffer.
-
Add 200 µL of the linker solution to the washed, activated nanoparticle suspension.
-
Incubate for 2-4 hours at room temperature, or overnight at 4°C, with gentle mixing.
-
-
Quenching and Final Washing:
-
Add 100 µL of Quenching Solution (e.g., Tris-HCl) to the reaction mixture and incubate for 30 minutes to deactivate any remaining active NHS-ester groups.
-
Wash the nanoparticles three times with Washing Buffer to remove unreacted linker and byproducts.
-
After the final wash, resuspend the Boc-protected, amine-functionalized nanoparticles in a suitable storage buffer (e.g., PBS) at the desired concentration.
-
Protocol 2: Boc Group Deprotection to Expose the Terminal Amine
This protocol removes the Boc protecting group to yield a primary amine on the nanoparticle surface. Caution: Trifluoroacetic acid (TFA) is highly corrosive. Handle in a chemical fume hood with appropriate personal protective equipment.
Materials:
-
Boc-protected nanoparticles from Protocol 3.1
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Neutralization Buffer: 5% (v/v) Diisopropylethylamine (DIPEA) in DCM
-
Washing Solvent: Dichloromethane (DCM)
-
Final Storage Buffer: PBS, pH 7.4
Procedure:
-
Solvent Exchange:
-
Pellet the Boc-protected nanoparticles by centrifugation.
-
Remove the aqueous storage buffer and resuspend the nanoparticles in 1 mL of anhydrous DCM.
-
Repeat this wash step twice to ensure the nanoparticles are in a non-aqueous environment.
-
-
Deprotection Reaction:
-
Prepare the deprotection solution by mixing DCM and TFA. A common ratio is 1:1 (v/v) DCM:TFA, resulting in a 50% TFA solution.[4]
-
Resuspend the nanoparticle pellet in 1 mL of the TFA/DCM solution.
-
Incubate for 30-60 minutes at room temperature with occasional vortexing. The reaction generates CO₂ gas, so do not seal the container tightly.
-
-
Washing and Neutralization:
-
Pellet the nanoparticles by centrifugation. Carefully remove and discard the acidic supernatant.
-
Wash the nanoparticles twice with 1 mL of anhydrous DCM to remove the majority of the TFA.
-
Resuspend the nanoparticles in 1 mL of Neutralization Buffer and incubate for 10 minutes to quench any residual TFA.
-
Wash the nanoparticles three more times with anhydrous DCM.
-
-
Final Resuspension:
-
After the final DCM wash, allow the residual solvent to evaporate in the fume hood.
-
Resuspend the final amine-terminated nanoparticles in the desired aqueous buffer (e.g., PBS, pH 7.4) for storage or further use.
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the surface modification of nanoparticles.
Cellular Uptake Pathway for Amine-Functionalized Nanoparticles
Caption: Clathrin-mediated endocytosis of positively charged nanoparticles.
References
- 1. Cellular Signaling Pathways Activated by Functional Graphene Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nanobioletters.com [nanobioletters.com]
- 3. Design and preparation of amino-functionalized core-shell magnetic nanoparticles for photocatalytic application and investigation of cytotoxicity effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for Small Molecule Conjugation to Antibodies Using a C7 Amine Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody (mAb) with the potent cytotoxic activity of a small molecule drug. The linker connecting the antibody and the payload is a critical component, profoundly influencing the stability, pharmacokinetics, and efficacy of the ADC. This document provides detailed application notes and protocols for the conjugation of small molecules to antibodies utilizing a heterobifunctional C7 amine linker.
The C7 amine linker, characterized by a seven-carbon aliphatic chain, offers a balance of hydrophobicity and spacer length, which can be crucial for optimizing the therapeutic index of an ADC. This type of linker can be designed with various reactive groups to facilitate a two-step conjugation process. A common approach involves the use of a heterobifunctional linker containing an N-hydroxysuccinimide (NHS) ester for reaction with an amine-containing small molecule and a maleimide group for subsequent conjugation to thiol groups on the antibody. This method allows for a controlled and reproducible conjugation process.
These notes will detail the chemical principles, experimental procedures, and characterization methods for the successful synthesis and analysis of ADCs using a C7 amine linker.
Data Presentation: Quantitative Analysis of ADC Synthesis
The following tables summarize key quantitative parameters for the synthesis and characterization of an ADC prepared using a C7 amine linker. These values are representative and may vary depending on the specific antibody, small molecule, and precise reaction conditions.
Table 1: Reaction Conditions and Efficiency
| Parameter | Value | Notes |
| Antibody Concentration | 5 - 10 mg/mL | Higher concentrations can promote aggregation. |
| Linker-Payload to Antibody Molar Ratio | 3:1 - 5:1 | Optimized to achieve the desired Drug-to-Antibody Ratio (DAR). |
| Reaction pH (Amine Conjugation) | 7.5 - 8.5 | Facilitates the reaction between the NHS ester and the primary amine of the payload. |
| Reaction pH (Thiol Conjugation) | 6.5 - 7.5 | Optimal for the maleimide-thiol reaction. |
| Reaction Temperature | 4 - 25 °C | Lower temperatures can minimize antibody degradation. |
| Reaction Time | 1 - 4 hours | Monitored by chromatography to determine completion. |
| Conjugation Efficiency | > 90% | Percentage of antibody successfully conjugated with the linker-payload. |
Table 2: Characterization of the Final ADC Product
| Parameter | Method | Typical Result | Reference |
| Average Drug-to-Antibody Ratio (DAR) | HIC, RP-HPLC, Mass Spectrometry | 3.5 - 4.0 | [1][2] |
| Purity | SEC-HPLC | > 95% | [3] |
| Aggregation | SEC-HPLC | < 5% | [3] |
| Endotoxin Levels | LAL Assay | < 0.5 EU/mg | N/A |
| In Vitro Cytotoxicity (IC50) | Cell-based assays | Payload-dependent (nM range) | N/A |
| In Vivo Stability (Plasma) | LC-MS/MS | > 90% stable over 7 days | [4][5] |
Experimental Protocols
Protocol 1: Activation of Small Molecule with C7 Amine-NHS Ester Linker
This protocol describes the reaction of a small molecule containing a primary amine with a heterobifunctional C7 linker possessing an NHS ester.
Materials:
-
Small molecule with a primary amine
-
Heterobifunctional C7 linker with an NHS ester and a maleimide group (e.g., SMCC with a C7 spacer)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.5-8.5
-
Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC system for purification
Procedure:
-
Dissolve the amine-containing small molecule in anhydrous DMF or DMSO to a final concentration of 10-20 mM.
-
Add 1.2 equivalents of the C7 amine-NHS ester linker to the small molecule solution.
-
Add 2-3 equivalents of DIPEA to the reaction mixture to act as a non-nucleophilic base.
-
Stir the reaction at room temperature for 2-4 hours, protecting from light if the small molecule is light-sensitive.
-
Monitor the reaction progress by LC-MS to confirm the formation of the linker-payload conjugate.
-
Upon completion, purify the linker-payload conjugate by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the activated linker-payload as a solid.
-
Store the lyophilized product at -20°C under dessicated conditions.
Protocol 2: Antibody Reduction
This protocol details the partial reduction of interchain disulfide bonds in the antibody to generate free thiol groups for conjugation.
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., PBS)
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Reduction Buffer: 50 mM Sodium Phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.0
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Buffer exchange the antibody into the Reduction Buffer to a final concentration of 5-10 mg/mL.
-
Add a 5-10 fold molar excess of TCEP or DTT to the antibody solution.
-
Incubate the reaction at 37°C for 30-60 minutes. The exact time and temperature should be optimized for the specific antibody.
-
Immediately after incubation, remove the excess reducing agent by passing the solution through a desalting column equilibrated with conjugation buffer (50 mM Sodium Phosphate, 150 mM NaCl, 2 mM EDTA, pH 6.5-7.5).
-
Determine the concentration of the reduced antibody using a spectrophotometer at 280 nm.
-
Quantify the number of free thiol groups per antibody using Ellman's Reagent.
Protocol 3: Conjugation of Linker-Payload to Reduced Antibody
This protocol describes the final conjugation step where the maleimide-activated linker-payload is attached to the reduced antibody.
Materials:
-
Reduced antibody with free thiol groups
-
Activated C7 amine linker-payload with a maleimide group
-
Conjugation Buffer: 50 mM Sodium Phosphate, 150 mM NaCl, 2 mM EDTA, pH 6.5-7.5
-
Quenching Solution: 100 mM N-acetylcysteine in conjugation buffer
-
Purification system: Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC)
Procedure:
-
Dissolve the activated C7 amine linker-payload in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute into the Conjugation Buffer.
-
Add the linker-payload solution to the reduced antibody solution at a molar ratio of 3-5 moles of linker-payload per mole of antibody.
-
Gently mix and incubate the reaction at 4°C or room temperature for 1-2 hours.
-
Stop the reaction by adding a 10-fold molar excess of the Quenching Solution over the linker-payload to cap any unreacted maleimide groups. Incubate for 20 minutes.
-
Purify the resulting ADC from unconjugated linker-payload and other small molecules using SEC or HIC.
-
Buffer exchange the purified ADC into a formulation buffer (e.g., PBS) and concentrate to the desired final concentration.
-
Sterile filter the final ADC product using a 0.22 µm filter.
Protocol 4: Characterization of the Antibody-Drug Conjugate
1. Drug-to-Antibody Ratio (DAR) Determination:
-
Hydrophobic Interaction Chromatography (HIC): Separate ADC species with different numbers of conjugated drugs. The peak areas are used to calculate the average DAR.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): After reduction of the ADC, separate the light and heavy chains to determine the distribution of the drug.
-
Mass Spectrometry (MS): Determine the exact mass of the intact ADC or its subunits to confirm the number of conjugated drugs.[1]
2. Purity and Aggregation Analysis:
-
Size-Exclusion Chromatography (SEC-HPLC): Separate the monomeric ADC from aggregates and fragments to assess purity.[3]
3. In Vitro Functional Assays:
-
Antigen Binding Affinity: Perform an ELISA or Surface Plasmon Resonance (SPR) to ensure that the conjugation process has not compromised the antibody's binding to its target antigen.
-
Cytotoxicity Assay: Treat target cancer cells with the ADC to determine its potency (IC50 value).
Visualizations
Caption: Experimental workflow for ADC synthesis.
Caption: ADC mechanism of action signaling pathway.
References
- 1. agilent.com [agilent.com]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. Simultaneous Analysis of the Drug-to-Antibody Ratio, Free-Drug-Related Impurities, and Purity of Antibody-Drug Conjugates Based on Size Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
solubility issues with tert-Butyl (7-aminoheptyl)carbamate in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions regarding the solubility of tert-Butyl (7-aminoheptyl)carbamate in aqueous buffers. This resource is intended for researchers, scientists, and drug development professionals who may encounter challenges in dissolving this compound for their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in aqueous buffers?
A1: this compound has a bifunctional nature. It possesses a long, seven-carbon alkyl chain which is hydrophobic (water-repelling) and contributes to its low solubility in water. It also has a terminal primary amine and a Boc-protected amine. The bulky, nonpolar tert-Butyloxycarbonyl (Boc) group further increases its hydrophobicity. While the primary amine can be protonated to increase solubility, the overall hydrophobic character of the molecule often leads to challenges in achieving desired concentrations in purely aqueous solutions.
Q2: What is the expected effect of pH on the solubility of this compound?
A2: The pH of the aqueous buffer is a critical factor influencing the solubility of this compound. The terminal primary amine has a basic character and will be protonated at acidic to neutral pH (pH < ~10), acquiring a positive charge. This charge significantly increases the molecule's interaction with polar water molecules, thereby enhancing its solubility. Conversely, at basic pH (pH > ~10), the amine group is deprotonated and neutral, which reduces its aqueous solubility. The Boc-protected amine is generally stable under these conditions and does not significantly contribute to pH-dependent solubility.
Q3: Can I heat the solution to improve solubility?
A3: Gentle heating can be a viable method to increase the solubility of this compound. However, prolonged exposure to high temperatures should be avoided. The Boc protecting group is known to be thermally labile and can be cleaved under harsh heating conditions, especially in acidic or basic solutions, leading to the formation of the free diamine. It is recommended to use minimal heat and to cool the solution to the desired experimental temperature before use.
Q4: Are there any recommended co-solvents to improve the solubility of this compound?
A4: Yes, using water-miscible organic co-solvents is a common and effective strategy. Solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), ethanol, or methanol can be used to prepare a concentrated stock solution, which can then be diluted into the aqueous buffer. It is crucial to perform this dilution carefully to avoid precipitation of the compound. For sensitive biological assays, it is important to consider the potential effects of the co-solvent on the experimental system.
Troubleshooting Guide
Issue: My this compound is not dissolving in my aqueous buffer (e.g., PBS, Tris).
-
Question 1: What is the pH of your buffer?
-
Answer: As discussed in the FAQs, the solubility of this compound is highly pH-dependent. If your buffer has a basic pH, the compound will be less soluble.
-
Recommendation: If your experimental conditions permit, try lowering the pH of the buffer to the acidic or neutral range to protonate the primary amine and increase solubility.
-
-
Question 2: Have you tried preparing a concentrated stock solution in an organic solvent?
-
Answer: Direct dissolution in an aqueous buffer can be challenging due to the compound's hydrophobicity.
-
Recommendation: Prepare a high-concentration stock solution in a water-miscible organic solvent like DMSO or ethanol. Then, slowly add the stock solution to your vigorously stirred aqueous buffer to achieve the final desired concentration. This method often helps to overcome initial dissolution problems.
-
-
Question 3: Did the compound precipitate when you diluted the stock solution into your aqueous buffer?
-
Answer: Precipitation upon dilution indicates that the final concentration in the aqueous buffer is above the compound's solubility limit under those conditions.
-
Recommendation: Try a lower final concentration. Alternatively, you can increase the percentage of the organic co-solvent in your final solution, if your experiment can tolerate it. Adding a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100, to the aqueous buffer can also help to maintain the compound in solution.
-
-
Question 4: Have you tried gentle heating or sonication?
-
Answer: These methods can provide the necessary energy to break down the crystal lattice and promote dissolution.
-
Recommendation: Gently warm the solution in a water bath while stirring. Alternatively, place the sample in an ultrasonic bath for short periods. Be cautious with temperature to avoid degradation of the Boc-protecting group.
-
Below is a workflow to guide you through troubleshooting solubility issues.
Summary of Expected Solubility
| Solvent/Condition | Type | Expected Solubility | Rationale |
| Water | Aqueous (polar, protic) | Low to Very Low | The long hydrophobic alkyl chain and the nonpolar Boc group limit solubility. |
| PBS (pH 7.4) | Aqueous Buffer | Low | At neutral pH, the primary amine is partially protonated, slightly improving solubility over pure water. |
| Acidic Buffers (pH < 7) | Aqueous Buffer | Moderate | The primary amine is protonated, increasing polarity and aqueous solubility. |
| Basic Buffers (pH > 10) | Aqueous Buffer | Very Low | The primary amine is deprotonated and neutral, reducing its interaction with water. |
| Methanol, Ethanol | Polar, Protic Organic | Soluble | The alcohol can interact with both the polar and nonpolar parts of the molecule. |
| DMSO, DMF | Polar, Aprotic Organic | Soluble | These solvents are effective at dissolving a wide range of organic molecules. |
| Dichloromethane, Chloroform | Nonpolar, Organic | Soluble | The hydrophobic alkyl chain and Boc group have favorable interactions with these solvents. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol describes a general method for preparing a concentrated stock solution of this compound.
Materials:
-
This compound
-
Anhydrous DMSO or Ethanol
-
Vortex mixer
-
Calibrated micropipettes
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Accurately weigh the desired amount of this compound in a suitable vial.
-
Add the calculated volume of anhydrous DMSO or ethanol to the vial to achieve the desired stock solution concentration (e.g., 10-50 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) can be used if necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: General Method for Determining Approximate Solubility
This protocol provides a basic workflow to estimate the solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound
-
The aqueous buffer of interest
-
Magnetic stirrer and stir bar
-
Vials
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Add an excess amount of this compound to a known volume of the aqueous buffer in a vial.
-
Seal the vial and stir the suspension at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the suspension at high speed to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with a suitable solvent (in which the compound is highly soluble) to a concentration within the linear range of your analytical method.
-
Determine the concentration of the diluted supernatant using a pre-established calibration curve on a UV-Vis spectrophotometer or HPLC.
-
Calculate the original concentration in the undiluted supernatant, which represents the solubility of the compound in that buffer at that temperature.
Technical Support Center: Coupling Reactions with tert-Butyl (7-aminoheptyl)carbamate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tert-butyl (7-aminoheptyl)carbamate . This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding its use in coupling reactions, particularly for amide bond formation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a bifunctional aliphatic linker. It features a primary amine at one end and a Boc-protected amine at the other, connected by a seven-carbon spacer.[1] Its primary application is in bioconjugation and medicinal chemistry, often as a flexible linker in Proteolysis Targeting Chimeras (PROTACs).[1] The free primary amine is readily available for coupling reactions with molecules containing carboxylic acids, activated esters (like NHS-esters), or carbonyls.[1] The Boc-protecting group can be removed under mild acidic conditions to reveal a second primary amine for further functionalization.[1]
Q2: What are the most common side reactions when coupling this linker to a carboxylic acid?
A2: The most common side reactions depend on the coupling reagents used.
-
With Carbodiimides (e.g., EDC, DCC): The primary side reaction is the formation of an N-acylurea byproduct . This occurs when the highly reactive O-acylisourea intermediate rearranges into a stable, unreactive N-acylurea, which can reduce yield and complicate purification.[2][3]
-
With Aminium/Uronium Reagents (e.g., HBTU, HATU): A significant side reaction is the guanidinylation of the primary amine.[4] The coupling reagent can react directly with the amine of your linker, forming a guanidinium group and preventing the desired amide bond formation.[5][6] This is more likely when an excess of the coupling reagent is used.[5]
-
Racemization: If the carboxylic acid you are coupling is chiral, there is a risk of racemization at the alpha-carbon during the activation step.[7][8] This is often mediated by an oxazolone intermediate.[2][8]
Q3: How can I prevent the formation of the N-acylurea byproduct when using EDC?
A3: The formation of N-acylurea can be minimized by adding N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) to the reaction.[3][7] These additives react with the O-acylisourea intermediate faster than it can rearrange.[3] This forms a more stable, yet still reactive, NHS- or HOBt-ester, which then cleanly reacts with the amine to form the desired amide bond.[7]
Q4: What are the optimal pH and buffer conditions for an EDC/NHS coupling reaction?
A4: A two-step pH process is optimal.
-
Activation Step: The activation of the carboxyl group with EDC and NHS is most efficient at a slightly acidic pH, typically between 4.5 and 6.0 .[9] A common buffer for this step is MES (2-(N-morpholino)ethanesulfonic acid).[9]
-
Coupling Step: The reaction of the activated NHS-ester with the primary amine of this compound is most efficient at a pH of 7.0 to 8.5 .[9] Phosphate-buffered saline (PBS) is frequently used for this step.[9]
It is critical to use buffers that do not contain primary amines or carboxylates (e.g., Tris, glycine, acetate), as these will compete in the reaction.[9]
Q5: How should I store and handle my coupling reagents?
A5: Reagents like EDC and NHS are highly sensitive to moisture.[9][10] They should be stored desiccated at -20°C.[9] Before use, always allow the vials to warm completely to room temperature before opening to prevent condensation from forming inside the container.[9] It is best to prepare solutions of these reagents immediately before use.[9]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: I've performed the coupling reaction, but my analysis (LC-MS, NMR) shows very little or no desired product. What went wrong?
A: Low yield is a common issue that can stem from several factors. Systematically check the following possibilities:
-
Inactive Reagents: EDC and NHS are moisture-sensitive. If they have been improperly stored or handled, they may be hydrolyzed and inactive.[9] Always use fresh, properly stored reagents.[9][10]
-
Hydrolysis of Activated Ester: The NHS-ester intermediate is susceptible to hydrolysis, especially in aqueous buffers.[9] Ensure the amine-containing linker is added promptly after the carboxyl activation step. The half-life of an NHS-ester can range from minutes to hours depending on the pH and buffer conditions.
-
Incorrect pH or Buffer: The reaction is highly pH-dependent. Using a single pH for both activation and coupling can be inefficient. Furthermore, using buffers containing extraneous nucleophiles like Tris or glycine will quench the reaction.[9]
-
Sub-optimal Reagent Stoichiometry: An incorrect ratio of reagents can lead to poor yield. Ensure you are using an appropriate molar excess of the activating agents and that the limiting reagent is correctly identified.
Issue 2: Unexpected Side Products Observed in Mass Spectrometry
Q: My mass spec data shows a major peak that does not correspond to my starting materials or desired product. How can I identify it?
A: Compare the observed mass with the masses of common side products.
| Side Product | Cause | Identification (Mass Shift) | Solution |
| N-Acylurea Adduct | Rearrangement of the O-acylisourea intermediate when using carbodiimide reagents (EDC, DCC).[3][5] | Mass of Carboxylic Acid + Mass of EDC | Add HOBt or NHS to the reaction to intercept the intermediate.[3][7] |
| Guanidinylated Linker | Reaction of the primary amine with aminium/uronium coupling reagents (HBTU, HATU).[4][5] | Mass of Linker + 140.1 Da (for HBTU-derived guanidine) | Use a slight excess of the carboxylic acid relative to the coupling reagent; pre-activate the acid before adding the amine.[5] |
| Double Acylation | The primary amine of the linker is acylated twice by the activated carboxylic acid. | Mass of Linker + (2 x Mass of Acyl Group) | Use a controlled stoichiometry, typically a 1:1 to 1:1.2 ratio of the linker to the activated acid. Avoid a large excess of the activated acid. |
Issue 3: Precipitation During the Reaction
Q: A precipitate formed in my reaction vessel after adding the coupling reagents. What is it and how can I avoid it?
A: Precipitation can arise from several sources:
-
Urea Byproduct (with DCC): If using Dicyclohexylcarbodiimide (DCC), the dicyclohexylurea (DCU) byproduct is famously insoluble in most organic solvents and will precipitate.[7][8] For solution-phase chemistry, it is often better to use a water-soluble carbodiimide like EDC, whose urea byproduct remains in solution and can be removed by aqueous workup.[3][8]
-
Reagent Concentration: Very high concentrations of EDC can sometimes cause precipitation of other reaction components.[9] Try reducing the concentration if this is observed.
-
Protein/Molecule Aggregation: If coupling to a large biomolecule like a protein, changes in pH or the addition of organic co-solvents can cause it to aggregate and precipitate.[9] Ensure your molecule is stable and soluble in the chosen reaction buffer system.[9]
Experimental Protocols
General Protocol for EDC/NHS Coupling to this compound
This protocol is a general guideline and may require optimization for specific substrates.
-
Carboxylic Acid Activation:
-
Dissolve the carboxylic acid-containing molecule in an appropriate buffer (e.g., MES buffer, pH 5.5).
-
Add a 1.5 to 5-fold molar excess of NHS, followed by a similar excess of EDC.
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature.[9]
-
-
Coupling to the Linker:
-
Dissolve this compound in a suitable coupling buffer (e.g., PBS, pH 7.4).
-
Add the activated carboxylic acid solution from Step 1 to the linker solution. Alternatively, if performing a one-pot reaction, adjust the pH of the activation mixture to 7.2-7.5 before adding the linker.[9]
-
Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[9]
-
-
Quenching and Work-up:
-
(Optional) Quench any unreacted NHS-esters by adding a small amount of a primary amine-containing buffer like Tris or a specific quenching reagent like hydroxylamine.
-
Purify the final conjugate using an appropriate method, such as HPLC, column chromatography, or aqueous extraction, to remove reaction byproducts and unreacted starting materials.
-
Visual Guides
References
- 1. This compound, 99733-18-3 | BroadPharm [broadpharm.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. peptide.com [peptide.com]
- 4. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 5. bachem.com [bachem.com]
- 6. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
optimizing reaction conditions for efficient tert-Butyl (7-aminoheptyl)carbamate conjugation
Welcome to the technical support center for the efficient conjugation of tert-butyl (7-aminoheptyl)carbamate. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to navigate common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating the primary amine of this compound to an N-hydroxysuccinimide (NHS) ester?
A1: The optimal pH range for the reaction between a primary amine and an NHS ester is typically between 7.2 and 8.5.[1] At a pH below 7, the primary amine is protonated, reducing its nucleophilicity and slowing the reaction rate.[2][3] Conversely, at a pH above 8.5, the hydrolysis of the NHS ester becomes significantly faster, which can lead to lower conjugation efficiency.[1] For most applications, a pH of 8.3-8.5 is considered optimal.[2][3][4]
Q2: Which solvents are recommended for this conjugation reaction?
A2: If the molecule with the NHS ester is water-soluble, aqueous buffers are preferred.[2] However, many NHS esters have poor aqueous solubility and should first be dissolved in a water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before being added to the reaction mixture.[1][2] It is crucial to use high-quality, amine-free DMF to prevent it from reacting with the NHS ester.[2] The final concentration of the organic solvent in the aqueous reaction should ideally not exceed 10%.
Q3: What is the recommended molar ratio of this compound to the NHS ester?
A3: The optimal molar ratio can vary depending on the specific substrates and desired outcome (e.g., mono-conjugation vs. exhaustive labeling). A common starting point for mono-labeling of proteins is a molar excess of the NHS ester, typically ranging from 8 to 20-fold.[2] For the conjugation of a small molecule like this compound, a smaller excess of the more precious reagent is often used. It is advisable to perform small-scale experiments to determine the optimal ratio for your specific system.
Q4: How long should the conjugation reaction be carried out and at what temperature?
A4: The reaction time and temperature are interdependent. Reactions can be performed at room temperature for 30 minutes to 4 hours, or at 4°C overnight.[1] Shorter incubation times at room temperature are often sufficient. For labile molecules, performing the reaction on ice for a longer duration (e.g., overnight) may be preferable.[2]
Q5: How can I quench the reaction and purify the final conjugate?
A5: To stop the reaction, a quenching buffer containing a primary amine, such as Tris or glycine, can be added.[1] This will react with any remaining NHS ester. Purification of the final conjugate can be achieved through various chromatographic techniques, such as silica gel chromatography for small molecules or size-exclusion chromatography for larger biomolecules. The choice of purification method will depend on the properties of the resulting conjugate.[4]
Data Presentation: Recommended Reaction Conditions
The following tables summarize the recommended starting conditions for the conjugation of this compound to an NHS ester. Optimization may be required for specific applications.
Table 1: Recommended pH and Buffer Systems
| pH Range | Recommended Buffers | Notes |
| 7.2 - 7.5 | Phosphate-buffered saline (PBS) | Good starting point for many reactions. |
| 8.0 - 8.5 | Sodium bicarbonate, Sodium borate | Often considered optimal for NHS ester reactions.[4] |
Table 2: Recommended Molar Ratios, Temperatures, and Reaction Times
| Parameter | Recommended Range | Notes |
| Molar Ratio (NHS Ester : Amine) | 1:1 to 20:1 | A slight excess of one reagent is common. For proteins, a 15:1 ratio is a typical starting point. |
| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures can be used for sensitive molecules. |
| Reaction Time | 30 minutes - 4 hours (Room Temp) or Overnight (4°C) | Reaction progress should be monitored (e.g., by TLC or LC-MS).[1] |
Experimental Protocols
Protocol: Conjugation of this compound to an NHS Ester-Activated Molecule
This protocol provides a general procedure. The scale and specific conditions should be optimized for your particular substrates.
Materials:
-
This compound
-
NHS ester-activated molecule
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium bicarbonate, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 7.4
-
Thin-layer chromatography (TLC) or Liquid chromatography-mass spectrometry (LC-MS) for reaction monitoring
Procedure:
-
Preparation of Reactants:
-
Dissolve the NHS ester-activated molecule in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).
-
Dissolve this compound in the Reaction Buffer.
-
-
Conjugation Reaction:
-
In a reaction vessel, add the solution of this compound.
-
While stirring, add the desired molar equivalent of the NHS ester stock solution dropwise to the amine solution. Ensure the final concentration of DMF or DMSO is below 10% of the total reaction volume.
-
Allow the reaction to proceed at room temperature for 1-2 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC or LC-MS to determine the consumption of the starting materials and the formation of the product.
-
-
Quenching the Reaction:
-
Once the reaction is complete, add the Quenching Buffer to a final concentration of 50-100 mM.
-
Stir for an additional 15-30 minutes at room temperature to quench any unreacted NHS ester.
-
-
Purification:
-
Purify the reaction mixture using an appropriate chromatographic method (e.g., flash column chromatography on silica gel) to isolate the desired conjugate.
-
Mandatory Visualizations
References
Technical Support Center: Purification of tert-Butyl (7-aminoheptyl)carbamate Reaction Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic purification of tert-Butyl (7-aminoheptyl)carbamate. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound?
A1: The most common and effective method for purifying this compound is flash column chromatography on silica gel.[1] This technique is well-suited for separating the desired mono-Boc protected product from starting materials, di-Boc protected byproducts, and other impurities. In some cases, if the reaction is very clean, purification may be achieved without chromatography through a series of aqueous washes.[2][3]
Q2: How can I monitor the progress of the purification?
A2: Thin-Layer Chromatography (TLC) is the primary method for monitoring the separation during column chromatography. For visualization, a ninhydrin stain is highly effective. Ninhydrin reacts with the free amine group of any unreacted starting material and can also visualize the Boc-protected amine, often after gentle heating which can cause in-situ deprotection.[1] This allows for the differentiation between the starting diamine, the mono-protected product, and the di-protected byproduct based on their polarity and, consequently, their Rf values.
Q3: What are some common impurities I might encounter?
A3: Common impurities include unreacted 1,7-diaminoheptane, the di-Boc protected byproduct (di-tert-butyl heptane-1,7-diylbiscarbamate), and residual reagents from the protection reaction, such as di-tert-butyl dicarbonate (Boc)₂O. The starting diamine is significantly more polar than the mono-Boc product, while the di-Boc product is less polar.
Q4: Is it possible to purify this compound without column chromatography?
A4: In instances where the mono-Boc protection reaction is highly selective and yields a clean crude product, it may be possible to achieve sufficient purity through a liquid-liquid extraction workup. This typically involves washing the organic layer with acidic and basic aqueous solutions to remove unreacted diamine and other polar impurities.[2] However, for high-purity requirements, column chromatography is generally recommended.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield of purified product | 1. Incomplete reaction. 2. Co-elution of product with impurities. 3. Product loss during work-up. | 1. Monitor the reaction by TLC to ensure completion before starting the purification. 2. Optimize the mobile phase for better separation. A shallower gradient or isocratic elution with a less polar solvent system might be necessary. 3. Ensure proper phase separation during extractions. Minimize the number of transfer steps. |
| Product is not pure after chromatography (contains starting material) | 1. Column was overloaded. 2. Mobile phase is too polar. | 1. Reduce the amount of crude material loaded onto the column. A general rule is a 1:30 to 1:50 ratio of crude product to silica gel by weight. 2. Decrease the polarity of the mobile phase. For example, if using a dichloromethane/methanol system, decrease the percentage of methanol. |
| Product is not pure after chromatography (contains di-Boc byproduct) | 1. Mobile phase is not polar enough. | 1. Increase the polarity of the mobile phase to ensure the di-Boc byproduct elutes much later than the desired mono-Boc product. |
| Streaking of spots on TLC plate | 1. The compound is an amine, which can interact strongly with the acidic silica gel. | 1. Add a small amount of a basic modifier, such as triethylamine (~0.5-1%), to the mobile phase to improve the spot shape. |
| Difficulty removing all solvent from the purified product | 1. The product is an oil or a low-melting solid. 2. High-boiling point solvents were used for elution. | 1. Use a high-vacuum pump (e.g., a Schlenk line) to remove residual solvent. 2. If possible, use lower-boiling point solvents for chromatography (e.g., ethyl acetate/hexanes instead of dichloromethane/methanol). |
Experimental Protocols
General Protocol for Flash Column Chromatography of this compound
This protocol is a general guideline and may require optimization based on the specific impurity profile of the crude product.
-
Preparation of the Silica Gel Slurry:
-
For every 1 gram of crude this compound, weigh out approximately 30-50 grams of silica gel (230-400 mesh).
-
In a beaker, create a slurry of the silica gel in the initial, least polar mobile phase (e.g., 100% dichloromethane or a mixture of ethyl acetate and hexanes).
-
-
Packing the Column:
-
Secure a glass chromatography column in a vertical position.
-
Pour the silica gel slurry into the column and use gentle air pressure to pack it evenly.
-
Add a thin layer of sand to the top of the silica gel bed to prevent disturbance.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent like dichloromethane.
-
Carefully load the dissolved sample onto the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase. A common starting point for Boc-protected amines is a gradient of methanol in dichloromethane (e.g., 0-10% methanol) or ethyl acetate in hexanes.
-
Collect fractions and monitor the elution by TLC.
-
-
TLC Analysis:
-
Mobile Phase: A mixture of dichloromethane and methanol (e.g., 95:5) or ethyl acetate and hexanes (e.g., 1:1) is a good starting point.
-
Visualization: After developing the TLC plate, dry it and dip it into a ninhydrin staining solution. Gently heat the plate with a heat gun until colored spots appear. The starting diamine will typically appear as a purple spot at a low Rf, while the Boc-protected product will have a higher Rf.
-
-
Isolation of the Purified Product:
-
Combine the fractions containing the pure product as determined by TLC.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Quantitative Data Summary
| Parameter | Typical Value / Range | Notes |
| Purity after Chromatography | >98% | As reported by some commercial suppliers.[4] |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for flash chromatography of small organic molecules. |
| Mobile Phase (Gradient) | 0-10% Methanol in Dichloromethane | A common gradient for eluting Boc-protected amines. |
| Mobile Phase (Isocratic) | Ethyl Acetate / Hexanes (e.g., 1:1 to 2:1) | An alternative solvent system. |
| TLC Rf of Product | 0.3 - 0.5 | This is an ideal range for good separation in the chosen TLC solvent system, which can then be adapted for column chromatography. |
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for impure product after chromatography.
References
Technical Support Center: Troubleshooting Incomplete Boc Deprotection of C7 Amine Linkers
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategy in organic synthesis, prized for its stability and predictable removal under acidic conditions. However, incomplete deprotection of Boc-protected C7 amine linkers can lead to failed conjugations, low yields, and complex purification challenges. This guide provides detailed troubleshooting advice, experimental protocols, and quantitative data to help you overcome these common hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is my Boc deprotection of the C7 amine linker incomplete?
Incomplete Boc deprotection is a common issue that can often be traced back to several key factors:
-
Insufficient Acid Strength or Concentration: The cleavage of the Boc group is an acid-catalyzed reaction. If the acid is too weak or its concentration is too low, the reaction may not proceed to completion. Trifluoroacetic acid (TFA) is the most common reagent, but its effectiveness is highly dependent on concentration.[1][2]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Short reaction times or low temperatures may not provide enough energy or time for the reaction to complete, especially with sterically hindered substrates.[3][4]
-
Steric Hindrance: The structure of the C7 linker or adjacent molecular components can physically block the acid from accessing the Boc-protected amine. This steric congestion slows the reaction rate significantly.[2]
-
Poor Solubility: For the reaction to proceed efficiently, both the Boc-protected linker and the acid must be fully dissolved. Poor solubility in the chosen solvent, commonly dichloromethane (DCM), can lead to a stalled reaction.[1]
Q2: How can I optimize my reaction conditions to ensure complete deprotection?
If you are observing incomplete deprotection, consider the following optimization strategies:
-
Increase Acid Concentration: A common first step is to increase the concentration of TFA in DCM from a standard 20-25% (v/v) up to 50% (v/v).[4][5]
-
Extend Reaction Time: Monitor the reaction over a longer period. While many deprotections are complete within 1-2 hours, hindered substrates may require several hours.[1][6]
-
Consider a Stronger Acid System: If TFA is ineffective, switching to a stronger acid system like 4M HCl in 1,4-dioxane can be highly effective.[4][7][8]
-
Gentle Heating: For particularly stubborn substrates, gentle heating can sometimes accelerate the reaction. However, this should be done cautiously to avoid potential side reactions.[4]
Q3: What are the best methods to monitor the progress of the deprotection reaction?
Careful reaction monitoring is critical to determine the optimal reaction time and prevent over-exposure to harsh acids.
-
Thin-Layer Chromatography (TLC): This is a quick and effective method. The deprotected amine product is more polar than the Boc-protected starting material and will have a lower Rf value on the TLC plate.[7][9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides the most accurate assessment of reaction progress. It allows for precise quantification of the starting material, the desired product, and any side products that may have formed.[6][7][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is useful for observing the disappearance of the characteristic singlet signal of the nine tert-butyl protons of the Boc group, typically found around 1.4 ppm.[10]
Q4: I'm observing side products after deprotection. What could be the cause and how can I prevent them?
The primary cause of side product formation is the generation of a reactive tert-butyl cation during the cleavage of the Boc group.[11][12][13] This cation is a potent electrophile and can alkylate any nucleophilic sites on your molecule, such as thiols, thioethers (methionine), or electron-rich aromatic rings (tryptophan, tyrosine).[3][11][14]
To prevent these side reactions, scavengers should be added to the reaction mixture. Scavengers are nucleophilic reagents that trap the tert-butyl cation before it can react with your product.[3][14]
-
Common Scavengers: Triisopropylsilane (TIS) and Triethylsilane (TES) are highly effective general-purpose scavengers.[3] Thioanisole is often used specifically to protect methionine residues.[3]
-
Scavenger Cocktails: For complex molecules, a scavenger cocktail such as TFA/TIS/H₂O (95:2.5:2.5 v/v/v) is often employed.[3]
Q5: Are there alternative deprotection methods if standard acidic conditions are incompatible with my substrate?
Yes, if your linker or attached molecule contains other acid-sensitive functional groups, several milder or alternative methods can be used:
-
Lewis Acids: Reagents like Zinc Bromide (ZnBr₂) or Trimethylsilyl Iodide (TMSI) in DCM can cleave Boc groups under non-hydrolytic conditions, which can be beneficial for sensitive substrates.[1][13]
-
Thermal Deprotection: Heating the Boc-protected compound in a suitable solvent like water or diphenyl ether can induce thermal cleavage of the Boc group, avoiding the need for any acid.[7][15]
-
Milder Acidic Systems: Using p-toluenesulfonic acid (pTSA) or aqueous phosphoric acid can provide a less harsh acidic environment compared to TFA or HCl.[16][17] Oxalyl chloride in methanol has also been reported as a mild and efficient system.[4][9]
Quantitative Data Summary
The choice of deprotection reagent and conditions can be tailored based on the substrate's sensitivity and steric hindrance.
Table 1: Common Acidic Conditions for Boc Deprotection
| Reagent | Concentration | Solvent | Typical Time | Notes |
|---|---|---|---|---|
| Trifluoroacetic Acid (TFA) | 20-50% (v/v)[4] | Dichloromethane (DCM)[12][13] | 0.5 - 4 hours[1][6] | Most common method. Scavengers are often required. |
| Hydrochloric Acid (HCl) | 4M[7] | 1,4-Dioxane[7] | 1 - 4 hours[7] | Potent reagent, often yields a crystalline HCl salt. |
| p-Toluenesulfonic Acid (pTSA) | Stoichiometric | Ethyl Acetate | 1 - 3 hours | A milder Brønsted acid alternative to TFA.[16] |
Table 2: Alternative Boc Deprotection Reagents
| Reagent | Conditions | Notes |
|---|---|---|
| Zinc Bromide (ZnBr₂) | 2-3 equivalents in DCM, room temp, overnight[1] | Mild Lewis acid, useful for substrates with other acid-labile groups.[13] |
| Trimethylsilyl Iodide (TMSI) | 1.2-1.5 equivalents in DCM, room temp, overnight[1] | Offers a non-hydrolytic deprotection pathway. |
| Oxalyl Chloride | 3 equivalents in Methanol, room temp, 1-4 hours[4][9] | A mild system that can be effective for sensitive substrates.[4] |
| Thermal (Water) | Refluxing water (90-100°C)[7] | 15 mins - several hours[7] | A "green" alternative avoiding organic solvents and acids.[7] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA/DCM
This protocol outlines a standard procedure for solution-phase Boc deprotection.
-
Dissolution: Dissolve the Boc-protected C7 amine linker (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Reagent Addition: Slowly add trifluoroacetic acid (TFA) to the desired final concentration (e.g., for a 50% solution, add a volume of TFA equal to the volume of DCM). If required, add scavengers (e.g., TIS, 2-5% v/v) to the mixture.[2]
-
Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature. Continue stirring for 1-4 hours.
-
Monitoring: Monitor the reaction's progress using TLC or LC-MS until the starting material is consumed.[2][6]
-
Work-up: Upon completion, concentrate the solution under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[2][6]
Protocol 2: Aqueous Work-up and Neutralization
This procedure is performed after the initial work-up (Protocol 1, Step 6) to remove residual acid and isolate the free amine.
-
Co-evaporation: To remove trace amounts of TFA, add toluene to the crude residue and concentrate again under reduced pressure. Repeat this step 2-3 times.[2][6]
-
Neutralization: Dissolve the resulting residue (often a TFA salt) in an appropriate organic solvent (e.g., ethyl acetate).
-
Washing: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Check that the aqueous layer is basic (pH > 7).
-
Extraction: Wash the organic layer with brine, then dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Isolation: Filter off the drying agent and concentrate the organic layer in vacuo to obtain the deprotected free amine.[7]
Visualizations
Troubleshooting Workflow
References
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Boc Deprotection - TFA [commonorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 12. BOC Protection and Deprotection [bzchemicals.com]
- 13. jk-sci.com [jk-sci.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. mcours.net [mcours.net]
preventing di-substituted byproducts with tert-Butyl (7-aminoheptyl)carbamate
Welcome to the technical support center for tert-Butyl (7-aminoheptyl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of di-substituted byproducts during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common di-substituted byproducts when using this compound?
A1: When reacting this compound with an electrophile (e.g., an alkyl halide or an acylating agent), the primary amino group is the intended site of reaction. However, di-substituted byproducts can arise from a second reaction. The most common byproduct is the di-alkylated or di-acylated product at the primary amine, leading to a tertiary amine. In some cases, reaction at the carbamate nitrogen can also occur, though this is less common under standard conditions.
Q2: How does stoichiometry influence the formation of di-substituted byproducts?
A2: Stoichiometry is a critical factor. Using a significant excess of the diamine linker relative to the electrophile can statistically favor mono-substitution. Conversely, using a 1:1 ratio or an excess of the electrophile increases the likelihood of di-substitution, as the mono-substituted product can compete with the starting material for the remaining electrophile.
Q3: Can the rate of addition of reagents help in preventing di-substitution?
A3: Yes, slow, dropwise addition of the electrophile to a well-stirred solution of this compound is highly recommended. This maintains a low concentration of the electrophile in the reaction mixture, reducing the probability of a second reaction with the mono-substituted product.
Q4: What is the role of temperature in controlling byproduct formation?
A4: Lowering the reaction temperature generally slows down the reaction rate, which can increase the selectivity for mono-substitution. By reducing the kinetic energy of the molecules, the likelihood of the less reactive mono-substituted product reacting further is decreased.
Troubleshooting Guides
Issue 1: Formation of Di-Alkylated Byproducts in Alkylation Reactions
Symptoms:
-
Mass spectrometry analysis of the crude product shows a mass corresponding to the addition of two alkyl groups to the this compound.
-
NMR spectroscopy indicates the disappearance of the primary amine protons and the appearance of signals consistent with a tertiary amine.
-
Thin Layer Chromatography (TLC) shows a less polar spot corresponding to the di-substituted product.
Root Causes and Solutions:
| Root Cause | Recommended Solution |
| Incorrect Stoichiometry | Use a 2-5 fold excess of this compound relative to the alkylating agent. This statistically favors the mono-alkylation product. |
| High Local Concentration of Alkylating Agent | Add the alkylating agent slowly (e.g., via a syringe pump) to a vigorously stirred solution of the diamine linker at a low temperature (e.g., 0 °C). This ensures that the electrophile reacts with the more abundant starting material. |
| Reaction Temperature is Too High | Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). This can help to improve the selectivity of the reaction. |
| High Reactivity of the Alkylating Agent | If possible, choose a less reactive alkylating agent (e.g., a bromide instead of an iodide). This can provide better control over the reaction. |
Issue 2: Formation of Di-Acylated Byproducts in Amide/Urea Formation
Symptoms:
-
Mass spectrometry analysis reveals the presence of a di-acylated or di-carbamoylated product.
-
Purification by chromatography is difficult due to the presence of multiple products with similar polarities.
Root Causes and Solutions:
| Root Cause | Recommended Solution |
| Rapid Reaction Kinetics | Similar to alkylation, add the acylating agent (e.g., acyl chloride, isocyanate) or the activated carboxylic acid slowly and at a reduced temperature (e.g., 0 °C). |
| Inappropriate Coupling Reagents | For amide bond formation, choose coupling reagents that allow for a controlled reaction rate. The use of activating agents like HOBt or HOAt can sometimes modulate the reactivity of the activated ester. |
| Stoichiometry of Coupling Reagents | Ensure that the carboxylic acid is the limiting reagent. Use a slight excess (1.1-1.2 equivalents) of the coupling reagents relative to the carboxylic acid, and maintain an excess of the diamine linker. |
| Use of a Large Excess of Diamine is Not Feasible | If using a large excess of the diamine linker is not practical due to cost or downstream purification challenges, consider using a mono-protonated form of the diamine. By adding one equivalent of a strong acid (like HCl), you can selectively protonate one of the amino groups in a symmetric diamine starting material before Boc protection, ensuring a cleaner mono-protected starting material. For the already mono-protected user's compound, this principle underscores the importance of pH control during the reaction. |
Experimental Protocols
Protocol 1: Mono-Alkylation via Reductive Amination
This method is an excellent alternative to direct alkylation with alkyl halides and generally provides higher yields of the mono-alkylated product.
Reaction Scheme:
This compound + Aldehyde/Ketone --(Reducing Agent)--> Mono-alkylated Product
Materials:
-
This compound (1.0 eq)
-
Aldehyde or Ketone (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (STAB) (1.3-1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (optional, as catalyst)
Procedure:
-
Dissolve this compound in the chosen solvent.
-
Add the aldehyde or ketone and stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Carefully add sodium triacetoxyborohydride portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
Expected Outcome: This procedure typically yields the mono-alkylated product in high purity with minimal formation of the di-alkylated byproduct.
Protocol 2: Mono-Amide Coupling
Reaction Scheme:
This compound + Carboxylic Acid --(Coupling Agents)--> Mono-Amide Product
Materials:
-
This compound (1.5-2.0 eq)
-
Carboxylic Acid (1.0 eq)
-
HATU (1.1 eq) or HBTU/HOBt (1.1 eq)
-
DIPEA or Triethylamine (2.0-3.0 eq)
-
Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
Dissolve the carboxylic acid in the chosen solvent.
-
Add the coupling reagents (e.g., HATU) and the base (e.g., DIPEA) and stir for 10-15 minutes at 0 °C to pre-activate the carboxylic acid.
-
In a separate flask, dissolve the this compound in the same solvent.
-
Slowly add the solution of the activated carboxylic acid to the solution of the diamine linker at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Work up the reaction by washing with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Quantitative Data (Representative):
| Equivalents of Diamine Linker | Temperature (°C) | Addition Time | Mono-amide Yield (%) | Di-amide Yield (%) |
| 1.1 | 25 | Instant | 65 | 25 |
| 1.1 | 0 | 30 min | 75 | 15 |
| 2.0 | 25 | Instant | 80 | 10 |
| 2.0 | 0 | 30 min | >90 | <5 |
Note: The data presented are representative and may vary depending on the specific substrates and reaction conditions.
Visualizations
Caption: A generalized experimental workflow for achieving mono-substitution.
Caption: A logical guide to troubleshooting the formation of di-substituted byproducts.
strategies to improve yield in PROTAC synthesis with alkyl linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the synthesis of Proteolysis Targeting Chimeras (PROTACs) with alkyl linkers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve synthetic yields.
I. FAQs: Strategies to Improve Yield
Q1: What are the most common reasons for low yields in PROTAC synthesis with alkyl linkers?
Low yields in PROTAC synthesis involving alkyl linkers can often be attributed to several factors:
-
Inefficient Coupling Reactions: The choice of coupling chemistry to connect the linker to the warhead and the E3 ligase ligand is crucial. Common methods like amide bond formation, Williamson ether synthesis, and nucleophilic aromatic substitution (SNAr) can be challenging depending on the specific substrates.[1]
-
Side Reactions: Alkyl linkers can be susceptible to side reactions such as elimination, over-alkylation, or racemization, which consume starting materials and complicate purification.
-
Steric Hindrance: The bulky nature of the warhead and E3 ligase ligand can sterically hinder the reactive sites, leading to incomplete reactions.
-
Poor Solubility: PROTACs are often large, hydrophobic molecules with poor solubility, which can impede reaction kinetics and make purification difficult.[2][3]
-
Suboptimal Reaction Conditions: Factors like solvent, temperature, base, and catalyst choice can significantly impact the reaction outcome.
Q2: How can I optimize amide coupling reactions for attaching an alkyl linker?
Amide bond formation is a widely used method in PROTAC synthesis. To improve yields, consider the following:
-
Choice of Coupling Reagent: For sterically hindered substrates, stronger coupling reagents like HATU or HBTU are often more effective than standard reagents like EDC/HOBt.
-
Base Selection: A non-nucleophilic base such as diisopropylethylamine (DIPEA) is commonly used to neutralize the reaction mixture without causing unwanted side reactions.
-
Solvent: Aprotic polar solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are generally good choices for dissolving the reactants and facilitating the reaction.
-
Temperature: While most amide couplings are run at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes improve the reaction rate for sluggish reactions.
Q3: What are the key considerations for a successful Williamson ether synthesis to form an alkyl-ether linker?
The Williamson ether synthesis is a classic method for forming ether linkages. To maximize your yield:
-
Base Selection: A strong base is required to deprotonate the alcohol. Sodium hydride (NaH) is a common choice. For more sensitive substrates, a milder base like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) can be used.
-
Solvent: Anhydrous polar aprotic solvents like DMF or acetonitrile are preferred to prevent unwanted side reactions with water.
-
Leaving Group: A good leaving group on the alkyl halide is essential. Iodides are more reactive than bromides, which are more reactive than chlorides.
-
Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessive heat can promote elimination side reactions, especially with secondary or tertiary alkyl halides.
Q4: How do I minimize elimination side reactions when working with alkyl halides?
Elimination is a common side reaction that competes with substitution, especially when using strong bases or hindered alkyl halides. To favor substitution:
-
Use a less hindered base: For example, potassium carbonate is less prone to causing elimination than potassium tert-butoxide.
-
Choose a primary alkyl halide: Primary alkyl halides are much less susceptible to elimination than secondary or tertiary ones.
-
Lower the reaction temperature: Elimination reactions often have a higher activation energy than substitution reactions, so running the reaction at a lower temperature can favor the desired substitution product.
-
Use a polar aprotic solvent: Solvents like DMSO or DMF can help to solvate the nucleophile and promote substitution.[4]
II. Troubleshooting Guides
Problem 1: Low Yield in Nucleophilic Aromatic Substitution (SNAr) for Linker Attachment
| Symptom | Possible Cause | Suggested Solution |
| No or very little product formation | Deactivated aromatic ring | Ensure the aromatic ring has a strong electron-withdrawing group (e.g., -NO2, -CN) ortho or para to the leaving group. |
| Poor leaving group | Fluoride is an excellent leaving group for SNAr. If using another halide, consider converting it to a fluoride. | |
| Insufficiently nucleophilic amine | The amine on the linker may not be nucleophilic enough. Consider using a stronger base to deprotonate the amine or using a more reactive amine derivative. | |
| Multiple products observed | Over-alkylation | Use a protecting group strategy if there are multiple nucleophilic sites on your molecule. |
| Side reactions with the solvent | Ensure the solvent is inert under the reaction conditions. |
Problem 2: Difficulty in Purifying the Final PROTAC Product
| Symptom | Possible Cause | Suggested Solution |
| Oily or sticky product that is difficult to handle | High lipophilicity and lack of crystallinity | Consider using reverse-phase chromatography for purification. Trituration with a non-polar solvent like hexane or ether can sometimes induce precipitation. |
| Product co-elutes with starting materials or byproducts | Similar polarity of the compounds | Optimize your chromatography conditions. Try a different solvent system or a different stationary phase. Preparative HPLC can provide better separation. |
| Product appears to be degrading on the column | Instability of the PROTAC on silica gel | Use a neutral purification method like reverse-phase chromatography or consider using a different stationary phase like alumina. |
| Poor solubility of the crude product | Hydrophobic nature of the PROTAC | Try dissolving the crude product in a small amount of a strong solvent like DMSO or NMP before loading it onto the column. Hydrophobic interaction chromatography (HIC) can also be a suitable purification technique for hydrophobic molecules.[5] |
III. Experimental Protocols
General Protocol for Amide Coupling using HATU
-
Dissolve the carboxylic acid (1.0 eq.) in anhydrous DMF.
-
Add HATU (1.1 eq.) and DIPEA (2.0 eq.) to the solution and stir for 15 minutes at room temperature.
-
Add the amine (1.0 eq.) to the reaction mixture.
-
Monitor the reaction by LC-MS. The reaction is typically complete within 2-12 hours. [6]
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Williamson Ether Synthesis
-
To a solution of the alcohol (1.0 eq.) in anhydrous DMF, add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Add the alkyl halide (1.1 eq.) to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS.
-
After the reaction is complete, quench carefully with water at 0 °C.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography.
IV. Data Presentation
Table 1: Comparison of Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Typical Reaction Time | Relative Cost | Notes |
| EDC/HOBt | 12-24 hours | Low | Standard choice, may be less effective for hindered substrates. |
| HATU | 2-12 hours | High | Highly efficient, good for sterically hindered couplings. |
| HBTU | 2-12 hours | High | Similar to HATU in efficiency. |
| T3P | 4-16 hours | Medium | Good for reducing racemization in chiral substrates. |
Table 2: Influence of Linker Length and Composition on BRD4 Degradation
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC A | PEG | 8 | >1000 | <10 |
| PROTAC B | PEG | 12 | 150 | 85 |
| PROTAC C | PEG | 16 | 25 | >95 |
| PROTAC D | PEG | 20 | 100 | 90 |
| PROTAC E | Alkyl | 16 | 45 | >95 |
This table illustrates a common trend where an optimal linker length is crucial for potent degradation, and both PEG and alkyl linkers can be effective.[7]
V. Visualizations
Caption: General workflow for the synthesis of a PROTAC with an alkyl linker.
Caption: A decision tree for troubleshooting low yields in PROTAC synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Nucleophilic Substitution in Solution: Activation Strain Analysis of Weak and Strong Solvent Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein Purification by Hydrophobic Interaction Chromatography - ProteoGenix US [us.proteogenix.science]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Large-Scale Synthesis of tert-Butyl (7-aminoheptyl)carbamate Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the large-scale synthesis of tert-Butyl (7-aminoheptyl)carbamate and its derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, focusing on the critical mono-Boc protection of 1,7-diaminoheptane.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Mono-Boc Protected Product | Formation of Di-Boc Protected Byproduct: The primary challenge in the synthesis of this compound is achieving selective protection of only one amino group on the symmetrical 1,7-diaminoheptane. The unprotected diamine can react with a second molecule of the Boc-anhydride, leading to the formation of the di-protected species and consequently reducing the yield of the desired mono-protected product. | 1. In-situ Mono-protonation: A highly effective method to ensure mono-selectivity is the in-situ generation of the mono-hydrochloride salt of the diamine. By adding one equivalent of an acid source like chlorotrimethylsilane (Me3SiCl) or thionyl chloride (SOCl2) to the diamine in an anhydrous solvent like methanol at a reduced temperature, one of the amino groups gets protonated and is thus deactivated towards the electrophilic attack of the Boc-anhydride.[1][2] This "one-pot" procedure significantly improves the yield of the mono-protected product.[1][2] 2. Excess Diamine: An alternative strategy, particularly when avoiding acidic conditions is preferred, involves using a significant excess of 1,7-diaminoheptane relative to the di-tert-butyl dicarbonate (Boc2O).[3] By ensuring a higher concentration of the diamine, the statistical probability of a Boc2O molecule reacting with an already mono-protected diamine is reduced. However, this method requires an efficient separation of the desired product from the unreacted diamine in the downstream process. |
| Difficult Purification | Presence of Unreacted Diamine and Di-Boc Byproduct: The crude reaction mixture often contains the starting 1,7-diaminoheptane, the desired mono-Boc product, and the di-Boc byproduct. The separation of these closely related compounds can be challenging, especially on a large scale. | 1. Acid-Base Extraction: A multi-step extraction procedure can effectively separate the components. After the reaction, the mixture can be treated with an aqueous acid solution (e.g., 2M HCl). The unreacted diamine and the mono-protected product will be protonated and move to the aqueous phase, while the di-protected byproduct remains in the organic phase. The aqueous phase can then be basified (e.g., with 2N NaOH) to deprotonate the amines, allowing for their extraction into an organic solvent.[1][4] 2. Column Chromatography: For high-purity requirements, flash column chromatography on silica gel is a viable option. A gradient elution system, for instance, starting with a non-polar solvent and gradually increasing the polarity with a solvent like methanol containing a small amount of a basic modifier like triethylamine, can effectively separate the mono-protected product from the other components.[3] |
| Inconsistent Reaction Results | Moisture in Reaction: Carbamate synthesis can be sensitive to the presence of water. Moisture can hydrolyze the Boc-anhydride and affect the reactivity of the amine. | Use of Anhydrous Solvents: Ensure that all solvents, particularly the methanol used for the in-situ mono-protonation method, are anhydrous.[1][2] Glassware should be thoroughly dried before use. |
| Product Degradation | Thermal Instability of the Boc Group: The tert-butoxycarbonyl (Boc) protecting group is known to be thermally labile and can be cleaved at elevated temperatures, especially under acidic conditions.[4] | Controlled Reaction and Work-up Temperature: Maintain a controlled temperature throughout the reaction and purification steps. During solvent removal using a rotary evaporator, the water bath temperature should be kept low (e.g., below 40°C) to prevent the degradation of the product.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in the large-scale synthesis of this compound?
A1: The primary challenge is achieving selective mono-protection of the 1,7-diaminoheptane. The symmetrical nature of the starting material makes it susceptible to di-protection, where both amino groups react with the Boc-anhydride, leading to a mixture of products and a lower yield of the desired mono-protected compound.[1]
Q2: What are the main byproducts to expect in this synthesis?
A2: The main byproduct is the di-Boc protected 1,7-diaminoheptane, where both amino groups are protected with a tert-butoxycarbonyl group. Unreacted 1,7-diaminoheptane will also be present in the crude product mixture.
Q3: Is column chromatography always necessary for purification?
A3: Not always. For many applications, a carefully executed acid-base extraction can provide a product of sufficient purity.[1][4] However, for applications requiring very high purity, such as in the synthesis of active pharmaceutical ingredients (APIs), column chromatography is often employed as a final purification step.[3]
Q4: Can I use a different acid source for the in-situ mono-protonation?
A4: Yes, while chlorotrimethylsilane (Me3SiCl) and thionyl chloride (SOCl2) are reported to be effective, other sources of one equivalent of a strong acid could potentially be used.[1][2] However, it is crucial to ensure that the acid source is compatible with the reaction conditions and does not introduce unwanted side reactions. A facile route using sequential additions of one mole of HCl has also been reported.[5][6]
Q5: What are the typical yields for the mono-Boc protection of 1,7-diaminoheptane?
A5: The yields can vary depending on the method used. The in-situ mono-protonation method with Me3SiCl has been reported to yield this compound in approximately 46% yield with a purity of over 99% as determined by GC-MS.[1][7]
Quantitative Data Summary
The following table summarizes the yield and purity data for the mono-Boc protection of various diamines using the in-situ mono-protonation method with Me3SiCl as the HCl source, as reported by Servín et al. (2017).[1][7][8]
| Diamine | Mono-Boc Protected Product | Yield (%) | Purity (%) (by GC-MS) |
| 1,3-Diaminopropane | tert-Butyl (3-aminopropyl)carbamate | 40 | >99 |
| 1,4-Diaminobutane | tert-Butyl (4-aminobutyl)carbamate | 19 | >99 |
| 1,5-Diaminopentane | tert-Butyl (5-aminopentyl)carbamate | 24 | >99 |
| 1,6-Diaminohexane | tert-Butyl (6-aminohexyl)carbamate | 47 | >99 |
| 1,7-Diaminoheptane | This compound | 46 | >99 |
| 1,8-Diaminooctane | tert-Butyl (8-aminooctyl)carbamate | 42 | >99 |
Experimental Protocols
Key Experiment: Selective Mono-Boc Protection of 1,7-Diaminoheptane via In-situ Mono-protonation [1][2]
This protocol is adapted from the work of Servín et al. (2017).
Materials:
-
1,7-Diaminoheptane
-
Anhydrous Methanol (MeOH)
-
Chlorotrimethylsilane (Me3SiCl)
-
Di-tert-butyl dicarbonate (Boc2O)
-
Deionized Water
-
Diethyl ether
-
2N Sodium Hydroxide (NaOH) solution
-
Dichloromethane (CH2Cl2)
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
To a round-bottom flask, add 1 equivalent of 1,7-diaminoheptane followed by anhydrous methanol at 0°C.
-
Slowly add 1 equivalent of Me3SiCl dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature.
-
Add a small amount of water, followed by the addition of 1 equivalent of Boc2O dissolved in methanol.
-
Stir the mixture at room temperature for 1 hour.
-
Dilute the reaction mixture with water and wash the aqueous layer with diethyl ether to remove any di-protected byproduct.
-
Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution.
-
Extract the aqueous layer multiple times with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the mono-protected product, this compound.
Visualizations
Caption: Experimental workflow for the selective mono-Boc protection of 1,7-diaminoheptane.
Caption: Troubleshooting decision tree for low yield in mono-Boc protection.
References
- 1. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 2. redalyc.org [redalyc.org]
- 3. 1-BOC-1,7-DIAMINOHEPTANE | 99733-18-3 [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
The PROTAC Linker Landscape: A Comparative Guide to Alkyl Amine Tethers, Featuring tert-Butyl (7-aminoheptyl)carbamate
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a paramount challenge. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to degrade specific proteins, are critically dependent on the linker connecting the target-binding warhead and the E3 ligase-recruiting ligand. This guide provides a comparative analysis of alkyl amine linkers, with a focus on tert-Butyl (7-aminoheptyl)carbamate, and its role in optimizing PROTAC performance.
The linker in a PROTAC is far from a passive spacer; its length, composition, and flexibility are pivotal in dictating the efficacy, selectivity, and pharmacokinetic properties of the degrader.[1] Alkyl chains are a frequently utilized class of linkers due to their synthetic tractability and the ease with which their length can be modulated.[1][2] These flexible linkers can accommodate the formation of a productive ternary complex between the target protein and the E3 ligase, a crucial step for subsequent ubiquitination and degradation.[2] However, the hydrophobicity of alkyl chains can influence the solubility and cell permeability of the PROTAC molecule.[1]
This compound is a bifunctional linker featuring a seven-carbon alkyl chain with a terminal primary amine and a Boc-protected amine.[3] This structure allows for sequential and controlled conjugation to the warhead and E3 ligase ligand, making it a valuable building block in PROTAC synthesis. The seven-carbon spacer provides a significant degree of flexibility, which can be crucial for achieving a productive ternary complex geometry.
Quantitative Comparison of Alkyl Amine Linker Performance
The optimal linker length is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical evaluation.[1] The following tables summarize experimental data from various studies, highlighting the impact of alkyl and alkyl/ether linker length on PROTAC performance. It is important to note that direct comparisons across different studies are challenging due to variations in target proteins, E3 ligases, warheads, and experimental conditions.
Table 1: Impact of Alkyl/Ether Linker Length on Tank-binding kinase 1 (TBK1) Degradation [2]
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 12 - 29 | Submicromolar | - |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
This data indicates a clear dependence on linker length for TBK1 degradation, with a significant increase in potency observed with longer linkers, and an optimal length identified at 21 atoms.
Table 2: Impact of Alkyl Linker Length on Estrogen Receptor α (ERα) Degradation [2]
| Linker Type | Linker Length (atoms) | IC50 (µM) in MCF7 cells |
| Alkyl | 9 | 140 |
| Alkyl | 16 | 26 |
| Alkyl | >16 | >200 |
This study demonstrates a distinct "sweet spot" for linker length in ERα degradation, with a 16-atom linker exhibiting the highest potency.
Table 3: Impact of Alkyl Amine Linker Length on FBXO22 Degradation
| Linker Type | Linker Length (Carbons) | Degradation Activity |
| Alkyl Amine | C3 - C5 | No activity |
| Alkyl Amine | > C5 | Moderate degradation |
| Alkyl Amine | C8 | ~50% degradation at 3 µM |
| Diamine | C6 | Most potent degradation (~50% Dmax) |
| Diamine | > C7 | Loss of activity |
This data, from a study on FBXO22 self-degradation, further illustrates the nuanced relationship between alkyl chain length and degradation efficiency, where optimal performance is observed within a specific range.
Experimental Protocols
Accurate and reproducible experimental data are fundamental to the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments cited in this guide.
Western Blotting for Protein Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[1]
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T, 22Rv1) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment. Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific for the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and quantify band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate DC50 and Dmax values from the dose-response curves.
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a powerful technique to measure the binding affinities and kinetics of PROTAC-induced ternary complex formation.
-
Immobilization: Immobilize the E3 ligase (e.g., VHL or Cereblon) onto a sensor chip.
-
Binary Interaction Analysis: Inject the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).
-
Ternary Complex Analysis: Inject a pre-incubated mixture of the PROTAC and the target protein over the immobilized E3 ligase. The increase in response compared to the binary interaction indicates the formation of the ternary complex.
-
Data Analysis: Analyze the sensorgrams to determine the association and dissociation rate constants (ka and kd) and the equilibrium dissociation constant (KD) for the ternary complex. Cooperativity (α) can be calculated by comparing the affinity of the target protein for the PROTAC-E3 ligase complex versus the PROTAC alone.
Cell Viability Assay (MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability after PROTAC treatment.[1]
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC for the desired duration (e.g., 72 hours). Include a vehicle control.
-
Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Visualizing PROTAC Mechanisms and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.
Caption: PROTAC Mechanism of Action.
References
The Influence of Chain Length: A Comparative Analysis of Boc-Protected Diamines in Linker Synthesis
For researchers, scientists, and drug development professionals, the choice of a linker is a critical determinant of a conjugate's therapeutic success. This guide provides a detailed comparison of Boc-protected diamines with varying alkyl chain lengths (C2 to C8) for their application in linker synthesis, particularly for Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). By examining the impact of chain length on synthesis, stability, and biological activity, this document aims to provide a data-driven framework for rational linker design.
The linker connecting a targeting moiety to a payload is a crucial component that significantly influences the overall efficacy and safety of targeted therapies. Among the various linker chemistries, those derived from Boc-protected diamines are popular due to their versatility and straightforward synthesis.[1][2] The length of the diamine's alkyl chain is a key parameter that can modulate a conjugate's physicochemical properties, including hydrophobicity, stability, and steric hindrance, ultimately affecting its biological performance.
Comparative Performance of Boc-Protected Diamine Linkers
The selection of an appropriate linker chain length is a balancing act between optimizing for stability and ensuring efficient payload release or target engagement. Shorter linkers may offer greater stability, while longer linkers can provide the necessary flexibility for optimal interaction with biological targets. The following tables summarize the key performance indicators for Boc-protected diamine linkers with varying chain lengths.
Table 1: Synthesis and Physicochemical Properties
| Linker (Boc-NH-(CH₂)n-NH₂) | Chain Length (n) | Typical Mono-Boc Protection Yield (%) | Predicted LogP* | Key Characteristics |
| Ethylenediamine | 2 | 87 | -0.85 | High hydrophilicity, rigid.[3] |
| Butanediamine | 4 | ~70-80 | 0.11 | Moderate flexibility and hydrophilicity. |
| Hexanediamine | 6 | ~65-75 | 1.07 | Increased hydrophobicity and flexibility. |
| Octanediamine | 8 | ~60-70 | 2.03 | High hydrophobicity, significant flexibility. |
*Predicted LogP values are estimations and can vary based on the prediction software used.
Table 2: Impact on Antibody-Drug Conjugate (ADC) Performance
| Linker Chain Length | Average Drug-to-Antibody Ratio (DAR) | In Vitro Cytotoxicity (IC50) | Plasma Stability | In Vivo Efficacy |
| Short (C2-C4) | Generally lower due to steric hindrance | May be reduced due to steric hindrance affecting payload release | Generally higher | Potentially compromised due to inefficient payload release |
| Optimal (C4-C6) | Achievable high DAR | Often optimal | Balanced | Generally improved due to a good balance of stability and payload release |
| Long (C6-C8) | Can achieve high DAR | Can be potent | May decrease due to increased hydrophobicity and aggregation | Can be effective, but may suffer from faster clearance |
Table 3: Impact on Proteolysis Targeting Chimera (PROTAC) Performance
| Linker Chain Length | Ternary Complex Formation | Target Protein Degradation | Cellular Permeability | In Vivo Efficacy |
| Short (C2-C4) | May be sterically hindered | Often suboptimal | Can be favorable | Dependent on ternary complex formation |
| Optimal (C4-C6) | Facilitated by appropriate spacing | Generally maximal | Balanced | Often highest due to efficient degradation |
| Long (C6-C8) | May be less stable due to excessive flexibility | Can decrease if too long | May decrease with increasing molecular weight and hydrophobicity | May be reduced due to suboptimal degradation |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful synthesis and evaluation of linkers. The following sections provide step-by-step methodologies for the key experiments.
Protocol 1: Selective Mono-Boc Protection of Diamines
This "one-pot" protocol is an efficient method for the synthesis of mono-Boc protected diamines with varying chain lengths.[4][5]
Materials:
-
Diamine (ethylenediamine, butanediamine, hexanediamine, or octanediamine)
-
Anhydrous Methanol (MeOH)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Chlorotrimethylsilane (Me₃SiCl)
-
Sodium hydroxide (NaOH) solution (2 N)
-
Dichloromethane (DCM)
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the diamine (1.0 eq) in anhydrous methanol at 0 °C in a round-bottom flask.
-
Slowly add chlorotrimethylsilane (1.0 eq) dropwise to the solution. The in-situ generation of HCl protonates one of the amino groups.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Add a solution of (Boc)₂O (1.0 eq) in methanol to the mixture.
-
Stir the reaction at room temperature for 1-3 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in water and wash with diethyl ether to remove any di-Boc protected diamine.
-
Adjust the pH of the aqueous layer to >12 with 2N NaOH.
-
Extract the mono-Boc protected diamine with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified product.
Protocol 2: Synthesis of Linker-Payload Conjugate (Boc-Diamine-MMAE)
This protocol describes the conjugation of the mono-Boc protected diamine to the cytotoxic payload, monomethyl auristatin E (MMAE), via an amide bond formation.
Materials:
-
Mono-Boc protected diamine (from Protocol 1)
-
MMAE
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Activation of MMAE: Dissolve MMAE (1.0 eq) and NHS (1.1 eq) in anhydrous DMF. Add DCC (1.1 eq) and stir at room temperature for 4 hours to form the NHS ester of MMAE.
-
Boc Deprotection: Dissolve the mono-Boc protected diamine (1.2 eq) in a solution of 20% TFA in DCM and stir at room temperature for 1 hour. Concentrate under reduced pressure to remove the solvent and TFA.
-
Conjugation: Dissolve the deprotected diamine in anhydrous DMF and add it to the activated MMAE solution. Stir the reaction mixture at room temperature overnight.
-
Purification: Purify the Boc-diamine-MMAE conjugate by reversed-phase high-performance liquid chromatography (RP-HPLC).
Protocol 3: Conjugation to Antibody and Characterization
This protocol outlines the final step of conjugating the linker-payload to a monoclonal antibody, such as Trastuzumab, and the subsequent characterization of the ADC.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab)
-
Boc-Diamine-MMAE (from Protocol 2)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography (SEC) column
-
Hydrophobic interaction chromatography (HIC) column
-
UV-Vis spectrophotometer
Procedure:
-
Antibody Reduction: Dissolve the antibody in PBS. Add a 10-fold molar excess of TCEP and incubate at 37°C for 2 hours to reduce the interchain disulfide bonds.
-
Purification of Reduced Antibody: Remove excess TCEP using a desalting column equilibrated with PBS.
-
Conjugation: Dissolve the Boc-Diamine-MMAE in DMSO. Add the linker-payload solution to the reduced antibody at a molar excess (typically 5-10 fold). Gently mix and incubate at room temperature for 1 hour.
-
Quenching: Add an excess of N-acetylcysteine to quench any unreacted maleimide groups (if applicable in the linker-payload construct).
-
Purification of ADC: Purify the ADC using a SEC column to remove unconjugated linker-payload and other small molecules.
-
Characterization:
-
Drug-to-Antibody Ratio (DAR): Determine the average DAR using HIC-HPLC or UV-Vis spectroscopy.[6][]
-
Aggregation: Assess the level of aggregation using SEC-HPLC.
-
In Vitro Cytotoxicity: Determine the IC50 value of the ADC on a relevant cancer cell line using a cell viability assay (e.g., MTT or CellTiter-Glo).[8]
-
Visualizing the Synthesis and Mode of Action
To better illustrate the processes described, the following diagrams have been generated using Graphviz.
Caption: A simplified workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using a Boc-protected diamine linker.
Caption: The general mechanism of action for an Antibody-Drug Conjugate (ADC), leading to targeted tumor cell death.
Conclusion
The length of the alkyl chain in Boc-protected diamine linkers is a critical parameter that significantly impacts the performance of both ADCs and PROTACs. While shorter chains can enhance stability, they may impede the biological activity of the conjugate. Conversely, longer chains can provide necessary flexibility but may introduce issues related to hydrophobicity and reduced stability. A systematic approach to linker design, involving the synthesis and evaluation of a series of linkers with varying chain lengths, is crucial for identifying the optimal linker for a given application. The experimental protocols and comparative data presented in this guide offer a foundational framework for researchers to make informed decisions in the development of next-generation targeted therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Simultaneous Analysis of the Drug-to-Antibody Ratio, Free-Drug-Related Impurities, and Purity of Antibody-Drug Conjugates Based on Size Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Techniques for Validating tert-Butyl (7-aminoheptyl)carbamate Conjugation Efficiency
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common analytical techniques for validating the conjugation efficiency of tert-Butyl (7-aminoheptyl)carbamate, a bifunctional linker crucial in the development of targeted therapeutics like Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] The selection of an appropriate analytical method is critical for accurately determining the degree of conjugation, ensuring batch-to-batch consistency, and ultimately, the efficacy and safety of the final conjugate.
The primary amine of this compound is the reactive group for conjugation, while the tert-butoxycarbonyl (Boc) protecting group on the other end allows for orthogonal chemistries. This guide will explore various techniques to quantify the consumption of the primary amine or the appearance of the newly formed linkage, thereby providing a measure of conjugation efficiency.
Comparison of Key Analytical Techniques
The choice of analytical technique depends on several factors, including the nature of the substrate to which the linker is being conjugated (e.g., a small molecule, a peptide, a solid surface), the required sensitivity, and the availability of instrumentation. Below is a comparative summary of commonly employed methods.
| Technique | Principle | Advantages | Disadvantages | Typical Application |
| Colorimetric Assays | ||||
| Ninhydrin Assay | Reacts with primary amines to produce a deep blue colored product (Ruhemann's purple), quantifiable by UV-Vis spectrophotometry.[5] | Simple, inexpensive, and widely used for amino acid quantification.[5][6][7] | Can be less sensitive than fluorescence assays and may not be suitable for high-molecular-weight proteins due to steric hindrance.[5] | Quantification of amine groups on solid supports and in solution. |
| Orange II Assay | An anionic dye that binds electrostatically to protonated primary amines, allowing for quantification by measuring the absorbance of the eluted dye. | Reliable and sensitive for a wide range of amine surface densities. Good correlation with the number of available amino groups for subsequent functionalization.[8] | Indirect method; requires binding and elution steps. | Quantification of primary amine groups on polymer surfaces.[8] |
| Fluorescence Assays | ||||
| Fluorescamine Assay | Non-fluorescent reagent that reacts with primary amines to form a highly fluorescent product. | High sensitivity (picomole range), rapid reaction. | The reagent is susceptible to hydrolysis, which can lead to high background signals. | Quantification of primary amines on proteins, peptides, and surfaces. |
| o-Phthaldialdehyde (OPA) Assay | Reacts with primary amines in the presence of a thiol to form a fluorescent isoindole derivative. | High sensitivity and specificity for primary amines.[9] | Requires the presence of a thiol co-reagent. | Quantification of primary amines in solution and on surfaces.[9] |
| Spectroscopic Techniques | ||||
| X-ray Photoelectron Spectroscopy (XPS) | Surface-sensitive technique that provides elemental composition and chemical state information. | Provides direct evidence of successful conjugation by analyzing the elemental composition (e.g., N 1s, C 1s) of the surface. Can distinguish between different nitrogen species.[10][11] | Requires specialized equipment and ultra-high vacuum conditions. Provides information only for the top few nanometers of a surface. | Characterization of self-assembled monolayers (SAMs) and functionalized surfaces.[10][12][13][14] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by the sample, providing information about its chemical bonds. | Can directly detect the formation of new bonds (e.g., amide bonds) and the disappearance of reactants. Non-destructive.[15][16] | Can be difficult to quantify conjugation efficiency precisely, especially for complex molecules. | Monitoring the formation of amide bonds during conjugation and confirming the presence of the carbamate group.[15][16] |
| Chromatographic and Other Techniques | ||||
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure and can be used for quantification. | Can provide unambiguous structural confirmation of the conjugate and quantify the degree of labeling by integrating specific proton or carbon signals.[17][18] | Lower sensitivity compared to fluorescence methods; may require larger sample amounts. | Characterization of purified conjugates in solution. |
Experimental Protocols and Data
Colorimetric Assay: The Ninhydrin Test
The ninhydrin test is a straightforward method for detecting and quantifying primary amines.[5]
Experimental Protocol:
-
Reagent Preparation:
-
Ninhydrin Reagent: Dissolve 0.35 g of ninhydrin in 100 mL of ethanol.
-
Standard Solution: Prepare a series of standard solutions of a known primary amine (e.g., glycine) in the desired solvent.
-
-
Sample Preparation: Prepare the sample containing the conjugated or unconjugated this compound at a suitable concentration.
-
Reaction:
-
To 1 mL of each standard and sample solution in separate test tubes, add a few drops of the ninhydrin reagent.
-
Heat the test tubes in a water bath at 90-100°C for 5-10 minutes.
-
Allow the tubes to cool to room temperature.
-
-
Quantification:
-
Dilute the samples with a suitable solvent (e.g., 1:1 water/n-propanol).
-
Measure the absorbance of the solutions at 570 nm using a UV-Vis spectrophotometer.
-
Construct a standard curve of absorbance versus concentration for the standard solutions and determine the concentration of primary amines in the samples.[5]
-
Illustrative Data:
| Sample | Amine Concentration (mM) | Absorbance at 570 nm |
| Blank | 0 | 0.005 |
| Standard 1 | 0.1 | 0.125 |
| Standard 2 | 0.2 | 0.250 |
| Standard 3 | 0.4 | 0.500 |
| Standard 4 | 0.8 | 0.995 |
| Unconjugated Linker | (Initial) | 0.850 |
| Conjugation Reaction | (Final) | 0.210 |
Note: This data is illustrative. Actual values will depend on the specific experimental conditions.
Fluorescence Assay: The Fluorescamine Method
Fluorescamine is a highly sensitive reagent for the quantification of primary amines.
Experimental Protocol:
-
Reagent Preparation:
-
Fluorescamine Solution: Prepare a 1 mg/mL solution of fluorescamine in a dry solvent like acetone or DMSO.
-
Buffer: Prepare a borate buffer (0.1 M, pH 9.0).
-
-
Sample and Standard Preparation: Prepare serial dilutions of a standard amine (e.g., bovine serum albumin or a known concentration of the linker) and the experimental samples in the borate buffer.
-
Reaction:
-
To 100 µL of each standard and sample in a microplate well, add 50 µL of the fluorescamine solution.
-
Mix rapidly.
-
Incubate at room temperature for 10-15 minutes in the dark.
-
-
Measurement:
-
Measure the fluorescence intensity using a fluorometer with an excitation wavelength of approximately 390 nm and an emission wavelength of approximately 475 nm.
-
Create a standard curve and determine the amine concentration in the samples.
-
Illustrative Data:
| Sample | Amine Concentration (µM) | Fluorescence Intensity (a.u.) |
| Blank | 0 | 50 |
| Standard 1 | 10 | 550 |
| Standard 2 | 20 | 1050 |
| Standard 3 | 40 | 2050 |
| Standard 4 | 80 | 4050 |
| Unconjugated Linker | (Initial) | 3500 |
| Conjugation Reaction | (Final) | 850 |
Note: This data is illustrative. Actual values will depend on the specific experimental conditions.
Spectroscopic Analysis: FTIR
FTIR is invaluable for confirming the chemical transformation during conjugation, particularly the formation of an amide bond.
Experimental Protocol:
-
Sample Preparation: Prepare thin films of the starting materials (e.g., the carboxylic acid-containing molecule and this compound) and the final conjugate. For surface conjugations, the analysis can be performed directly on the functionalized surface.
-
Data Acquisition: Record the FTIR spectra of the samples over the range of 4000-400 cm⁻¹.
-
Analysis:
-
Look for the disappearance of the N-H stretching vibrations of the primary amine (around 3300-3500 cm⁻¹).
-
Identify the appearance of the characteristic amide I (C=O stretch) and amide II (N-H bend) bands around 1650 cm⁻¹ and 1550 cm⁻¹, respectively.[16]
-
Confirm the continued presence of the carbamate C=O stretch from the Boc group (around 1700 cm⁻¹).[15]
-
Expected Spectral Changes:
| Functional Group | Wavenumber (cm⁻¹) | Change Upon Conjugation |
| Primary Amine (N-H stretch) | ~3300-3500 | Decrease/Disappearance |
| Carboxylic Acid (O-H stretch) | ~2500-3300 (broad) | Disappearance |
| Carboxylic Acid (C=O stretch) | ~1700-1725 | Shift/Disappearance |
| Amide I (C=O stretch) | ~1650 | Appearance |
| Amide II (N-H bend) | ~1550 | Appearance |
| Boc Carbamate (C=O stretch) | ~1700 | Remains |
Visualizing the Workflow and Concepts
Logical Flow for Selecting an Analytical Technique
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound, 99733-18-3 | BroadPharm [broadpharm.com]
- 5. microbenotes.com [microbenotes.com]
- 6. The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of primary amine groups available for subsequent biofunctionalization of polymer surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. osti.gov [osti.gov]
- 12. tf.nist.gov [tf.nist.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Structural Characterization of Self-Assembled Monolayers and their Application in Organic Thin-Film Memory Transistors [open.fau.de]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. tdx.cat [tdx.cat]
- 18. repository.ubaya.ac.id [repository.ubaya.ac.id]
A Comparative Guide to Amine-Reactive Reagents for Mass Spectrometry Analysis of Modified Proteins: A Focus on tert-Butyl (7-aminoheptyl)carbamate and NHS Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two classes of amine-reactive reagents used for the chemical modification of proteins for mass spectrometry-based analysis. We will explore the properties and potential applications of bifunctional alkyl carbamates, represented here by tert-Butyl (7-aminoheptyl)carbamate, and compare them to the widely used class of activated N-Hydroxysuccinimide (NHS) esters.
It is important to note that while this compound is available commercially as a linker for applications such as PROTAC synthesis, there is a lack of published experimental data specifically detailing its performance in protein mass spectrometry analysis.[1][2] Therefore, this guide offers a comparison based on the known chemical principles of the reactive groups and general mass spectrometry workflows.
Conceptual Comparison of Amine-Reactive Reagent Classes
The modification of proteins with chemical reagents is a cornerstone of proteomics, enabling studies of protein structure, function, and interactions.[3][4][5] The choice of reagent is critical and depends on the specific research question. Here, we compare the key features of bifunctional alkyl carbamates and activated NHS esters.
| Feature | Bifunctional Alkyl Carbamates (e.g., this compound) | Activated NHS Esters (e.g., TMT, iTRAQ) |
| Reactive Group | Primary amine reacts with electrophiles (e.g., activated carboxyl groups on a protein or another molecule). | N-Hydroxysuccinimide ester reacts with primary amines (lysine side chains and N-termini). |
| Reaction pH | Typically physiological to slightly basic (pH 7.5-8.5) for reaction of the free amine. | Slightly basic (pH 8.0-9.0) for efficient acylation of amines.[6] |
| Modification | Forms a stable amide bond if reacted with an activated carboxyl group. The Boc-protected amine can be deprotected under acidic conditions to yield a second primary amine.[2][7] | Forms a stable amide bond. |
| Functionality | Bifunctional linker. One end reacts with a target, and the other (after deprotection) can be used for further conjugation. | Typically monofunctional for labeling, though bifunctional cross-linking versions exist (e.g., DSS). |
| Mass Tag | Adds a mass of 230.35 Da (for the intact reagent). After deprotection of the Boc group, a different mass modification remains. | Varies depending on the specific reagent (e.g., TMTpro reagents add approximately 304.2 Da).[8] |
| Applications | Protein-protein interaction studies (cross-linking), conjugation of payloads (e.g., in PROTACs), surface immobilization.[2] | Quantitative proteomics (isobaric labeling), protein identification, structural analysis.[9][10] |
| Considerations | Requires a two-step process if the second amine is to be used (reaction followed by deprotection). The hydrophobicity of the alkyl chain may affect protein solubility. | Hydrolysis of the NHS ester is a competing reaction in aqueous solutions.[11] |
Mass Spectrometry Analysis of Modified Proteins
The analysis of chemically modified proteins by mass spectrometry typically follows a "bottom-up" proteomics workflow.[12][13][14] This involves the enzymatic digestion of the modified protein into smaller peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Fragmentation of Modified Peptides
In the mass spectrometer, peptides are fragmented, and the resulting fragment ions provide information about the peptide sequence and the location of the modification.[15][16] The mass shift caused by the chemical label will be observed on the precursor ion and on any fragment ions that retain the modification. For example, a peptide modified with this compound would show a specific mass addition on the modified lysine residue. The fragmentation pattern can be influenced by the nature of the modification.
Experimental Protocols
The following is a generalized protocol for the modification of a protein with an amine-reactive reagent and subsequent analysis by mass spectrometry. This protocol would need to be optimized for the specific reagent and protein of interest.
I. Protein Modification with an Amine-Reactive Reagent
-
Protein Preparation: Dissolve the purified protein in a suitable buffer at a concentration of 1-5 mg/mL. The buffer should be free of primary amines (e.g., Tris). A phosphate or bicarbonate buffer at pH 7.5-8.5 is often used.
-
Reagent Preparation: Immediately before use, dissolve the amine-reactive reagent (e.g., this compound or an NHS ester) in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Labeling Reaction: Add a molar excess of the reagent solution to the protein solution. The optimal molar ratio (e.g., 10-fold, 20-fold excess) should be determined empirically. Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.
-
Quenching: Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM to consume any unreacted reagent.
-
Removal of Excess Reagent: Remove excess, unreacted reagent and byproducts by dialysis, size-exclusion chromatography, or buffer exchange.
II. Sample Preparation for Mass Spectrometry
-
Denaturation, Reduction, and Alkylation:
-
Denature the modified protein in a solution containing a chaotropic agent like 8 M urea or 6 M guanidine hydrochloride.
-
Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate free cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.[14]
-
-
Proteolytic Digestion:
-
Dilute the sample with a suitable buffer (e.g., 50 mM ammonium bicarbonate) to reduce the concentration of the denaturant (e.g., urea to < 2 M).
-
Add a protease, such as trypsin, at a 1:50 to 1:100 (protease:protein, w/w) ratio.
-
Incubate overnight at 37°C.
-
-
Peptide Desalting:
-
Acidify the peptide solution with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
-
Desalt the peptides using a C18 solid-phase extraction (SPE) column or tip. Elute the peptides with a solution containing a high percentage of organic solvent (e.g., 50-80% acetonitrile in 0.1% TFA).
-
Dry the eluted peptides in a vacuum centrifuge.
-
III. LC-MS/MS Analysis
-
Peptide Resuspension: Reconstitute the dried peptides in a solution suitable for mass spectrometry analysis (e.g., 0.1% formic acid in water).
-
Liquid Chromatography: Separate the peptides using a reversed-phase nano-liquid chromatography system with a gradient of increasing organic solvent.
-
Mass Spectrometry:
-
Analyze the eluting peptides on a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument).
-
Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions in each full scan are selected for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).[12][17]
-
IV. Data Analysis
-
Database Searching: Search the resulting MS/MS spectra against a protein sequence database using a search engine like Mascot, Sequest, or MaxQuant.
-
Modification Specification: Include the mass of the chemical modification as a variable modification on the potential target residues (e.g., lysine and the protein N-terminus).
-
Data Validation: Filter the identification results to a desired false discovery rate (FDR), typically 1%. Manually inspect the MS/MS spectra of modified peptides to confirm the site of modification.
Visualizations
Caption: Reaction of a protein with this compound.
Caption: General workflow for MS analysis of modified proteins.
Caption: Comparison of potential applications for different reagent classes.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. medkoo.com [medkoo.com]
- 3. Chemical isotope labeling for quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 6. researchgate.net [researchgate.net]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. Carbamidomethylation Side Reactions May Lead to Glycan Misassignments in Glycopeptide Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Systematic comparison of label-free, metabolic labeling, and isobaric chemical labeling for quantitative proteomics on LTQ Orbitrap Velos. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. research.cbc.osu.edu [research.cbc.osu.edu]
- 16. Mascot help: Peptide fragmentation [matrixscience.com]
- 17. ahajournals.org [ahajournals.org]
A Researcher's Guide to Comparing PROTAC Linker Efficacy Using Functional Assays
The strategic design of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation, offering a powerful modality to eliminate disease-causing proteins. These heterobifunctional molecules function by recruiting a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the POI's ubiquitination and subsequent degradation by the proteasome.[1][2] The linker component, which connects the POI-binding and E3-ligase-binding moieties, is a critical determinant of a PROTAC's success. Its length, composition, and attachment points profoundly influence the formation and stability of the key ternary complex, thereby dictating the overall degradation efficiency.[3][4][5]
A systematic, multi-assay approach is essential to objectively compare the efficacy of different PROTAC linkers. This guide provides a framework for researchers, outlining the key functional assays, from biophysical characterization to cellular degradation, complete with experimental protocols and comparative data.
The PROTAC Mechanism of Action: A Step-by-Step Evaluation
The journey of a PROTAC from administration to protein degradation involves several critical steps, each of which can be interrogated by specific assays to evaluate linker performance. A failure at any step can result in a loss of efficacy, highlighting the importance of a comprehensive assessment.[6][7]
Caption: The PROTAC mechanism of action, from cell entry to target degradation.
Biophysical Assays: Quantifying Ternary Complex Formation
The formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase) is the cornerstone of PROTAC efficacy and is heavily influenced by the linker's properties.[8] Biophysical assays are indispensable for directly measuring the affinity, kinetics, and cooperativity of this complex.[9][10]
| Assay | Principle | Key Information Obtained | Format | Advantages | Limitations |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon mass binding to a sensor surface.[10][11] | Binding affinity (KD), kinetics (kon, koff), cooperativity (α).[12] | Purified Proteins | Label-free, real-time kinetic data, high sensitivity.[13] | Requires protein immobilization, can be technically demanding. |
| NanoBRET™ (Bioluminescence Resonance Energy Transfer) | Measures energy transfer between a NanoLuc®-tagged donor and a fluorescently-labeled acceptor in close proximity.[8] | Ternary complex formation in live cells (EC50), kinetic stability.[14] | Live Cells | Physiologically relevant (in-cell), high-throughput compatible.[15] | Requires genetic modification of cells (tagging). |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon molecular binding.[16] | Binding affinity (KD), stoichiometry (n), thermodynamics (ΔH, ΔS).[9] | Purified Proteins | Gold standard for thermodynamics, label-free, solution-based. | Low throughput, requires large amounts of pure protein.[6] |
| Fluorescence Polarization (FP) | Measures changes in the polarization of fluorescent light upon binding of a small fluorescent molecule to a larger protein.[17] | Binary binding affinities (KD), can be adapted for ternary complex competition.[6] | Purified Proteins | Homogeneous, rapid, suitable for high-throughput screening (HTS).[17] | Indirect measurement for ternary complex, requires fluorescent probe.[6] |
| AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) | Bead-based assay where proximity of donor and acceptor beads upon complex formation generates a chemiluminescent signal.[18] | Ternary complex formation (EC50). | Purified Proteins | High sensitivity, wide dynamic range, no-wash format. | Can be prone to assay interference. |
Detailed Experimental Protocol: Surface Plasmon Resonance (SPR)
This protocol describes a typical SPR experiment to measure both binary and ternary complex interactions, which is crucial for calculating the cooperativity factor (α), a key indicator of linker effectiveness.[12]
1. Materials and Reagents:
-
SPR instrument and sensor chips (e.g., NTA or CM5 series).
-
Purified, biotinylated E3 ligase complex (e.g., VHL:ElonginB:ElonginC).
-
Purified target protein (POI).
-
PROTACs with different linkers.
-
Running buffer (e.g., HBS-EP+).
2. Procedure:
-
Immobilization: Immobilize the biotinylated E3 ligase onto a streptavidin-coated sensor chip to a target response level (e.g., ~100 RU).[9] A reference flow cell should be prepared for background subtraction.
-
Binary Interaction (PROTAC <> E3 Ligase):
-
Prepare a dilution series of the PROTAC in running buffer.
-
Inject the PROTAC solutions over the E3 ligase and reference surfaces, starting from the lowest concentration.
-
Record the binding response (sensorgram).
-
Regenerate the surface between injections if necessary.
-
Fit the data to a 1:1 binding model to determine the binary affinity (KD, binary).[19]
-
-
Ternary Interaction (POI <> PROTAC:E3 Ligase):
-
Prepare a new dilution series of the PROTAC in running buffer.
-
To each PROTAC dilution, add a constant, near-saturating concentration of the POI.
-
Inject these PROTAC-POI mixtures over the E3 ligase and reference surfaces.
-
Record the binding response.
-
Fit the data to a 1:1 binding model to determine the ternary affinity (KD, ternary).[19]
-
-
Data Analysis:
-
Calculate the cooperativity factor: α = KD, binary / KD, ternary .
-
An α > 1 indicates positive cooperativity, where the binding of the POI enhances the PROTAC's affinity for the E3 ligase (or vice-versa), which is a desirable feature for an effective linker.[12]
-
Caption: Experimental workflow for determining PROTAC cooperativity using SPR.
Cellular Assays: Measuring Target Protein Degradation
While biophysical assays provide mechanistic insight, cellular assays are essential to confirm that a PROTAC can cross the cell membrane and successfully induce degradation of the target protein in its native environment.[20] The key metrics derived from these assays are DC₅₀ (the concentration required to degrade 50% of the target protein) and Dₘₐₓ (the maximum percentage of degradation achieved).[4]
| Assay | Principle | Throughput | Selectivity Information | Advantages | Limitations |
| Western Blot | Immunodetection of target protein levels in cell lysates after separation by size.[21] | Low to Medium | Limited (requires specific antibodies for suspected off-targets). | Gold standard, widely accessible, detects endogenous protein.[21] | Semi-quantitative, laborious, low throughput. |
| HiBiT/NanoLuc® Reporter Assays | Degradation of a target protein tagged with a luminescent reporter is measured by a loss of signal.[22] | High | None (target-specific). | Live-cell, real-time kinetics, highly sensitive, high throughput.[22] | Requires genetic engineering, potential for tag interference. |
| Mass Spectrometry (MS) Proteomics | Unbiased, global identification and quantification of thousands of proteins in a cell lysate. | Low | High (global proteome profile). | Gold standard for selectivity, identifies off-targets.[23] | Technically complex, expensive, low throughput. |
| In-Cell Western (ICW) | Plate-based immunofluorescence method to quantify protein levels in fixed cells.[24] | Medium to High | Limited. | Higher throughput than traditional Western blot, quantitative.[24] | Requires high-quality antibodies, potential for background signal. |
Detailed Experimental Protocol: Western Blot for Protein Degradation
This protocol is the most common method used to quantify changes in target protein levels following treatment with different PROTACs.[21][25]
1. Materials and Reagents:
-
Cell line expressing the POI (e.g., HCC1806 for BRD4).[26]
-
PROTACs with different linkers (stock solutions in DMSO).
-
Cell culture plates (e.g., 6-well plates).
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, transfer system, and PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibodies (anti-POI, anti-loading control like GAPDH or β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
2. Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with a dose-response of each PROTAC linker variant for a set time (e.g., 16-24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).[25]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them directly on the plate with lysis buffer.[21] Scrape and collect the lysate, then centrifuge to pellet debris.
-
Protein Quantification: Determine the protein concentration of the supernatant from each sample using a BCA assay to ensure equal loading.[4]
-
SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and boil samples to denature proteins. Separate proteins by size on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.[21][27]
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.[25]
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply ECL substrate and capture the chemiluminescent signal using an imager.
-
Re-probe the membrane with a loading control antibody (e.g., anti-GAPDH).
-
Quantify band intensities using densitometry software. Normalize the POI signal to the loading control signal.
-
Calculate the percentage of remaining protein relative to the vehicle control to determine Dₘₐₓ and plot dose-response curves to calculate DC₅₀.[4]
-
Caption: Standard experimental workflow for Western Blot analysis.
Quantitative Data & Downstream Functional Impact
The ultimate goal of a PROTAC is to elicit a specific biological response. Therefore, it is crucial to correlate degradation potency (DC₅₀) with a functional outcome, such as loss of cell viability (IC₅₀). Studies have shown a direct link between a linker's ability to induce efficient degradation and its cytotoxic effect.[28]
For example, a study comparing Estrogen Receptor (ER)-targeting PROTACs with different polyethylene glycol (PEG) linker lengths demonstrated that a 16-atom linker was optimal for degradation, which correlated directly with the most potent anti-proliferative activity.[28]
| PROTAC | Linker Type | Linker Length (atoms) | ER Degradation (% of Control) | Cell Viability IC₅₀ (MCF7 cells) |
| PROTAC 1 | PEG | 12 | ~40% | > 10 µM |
| PROTAC 2 | PEG | 16 | ~85% | ~0.5 µM |
| PROTAC 3 | PEG | 20 | ~60% | ~5 µM |
| PROTAC 4 | PEG | 24 | ~30% | > 10 µM |
| Data is representative and adapted from published studies for illustrative purposes.[28] |
This data clearly shows that the linker length is a critical optimization parameter, with linkers that are too short or too long being less effective at promoting the formation of a productive ternary complex, leading to reduced degradation and weaker functional activity.[28]
Signaling Pathway Context: The Impact of BRD4 Degradation
Degrading a target like BRD4, an epigenetic reader, has profound downstream effects. BRD4 is crucial for the transcription of key oncogenes, including c-Myc.[25][26] An effective BRD4-targeting PROTAC will not only reduce BRD4 levels but also suppress the expression of its downstream targets, leading to cell cycle arrest and apoptosis in cancer cells.[26][29]
Caption: Downstream effects of PROTAC-mediated BRD4 degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 6. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assay Platforms for PROTAC in Drug Discovery and Beyond | ChemPartner [chempartner.com]
- 8. Ternary Complex Formation [promega.com]
- 9. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 10. Leveraging Surface Plasmon Resonance For Characterizing Ternary Complexes [bioprocessonline.com]
- 11. aragen.com [aragen.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. o2hdiscovery.co [o2hdiscovery.co]
- 14. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 15. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 17. tandfonline.com [tandfonline.com]
- 18. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 19. benchchem.com [benchchem.com]
- 20. portlandpress.com [portlandpress.com]
- 21. benchchem.com [benchchem.com]
- 22. bmglabtech.com [bmglabtech.com]
- 23. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 24. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. BRD4-specific PROTAC inhibits basal-like breast cancer partially through downregulating KLF5 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 27. rsc.org [rsc.org]
- 28. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 29. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Bifunctional Linkers in Targeted Protein Degradation
For researchers, scientists, and drug development professionals, the rational design of bifunctional linkers is a critical determinant in the success of targeted protein degradation (TPD) strategies. This guide provides an objective comparison of linker technologies, supported by experimental data, to facilitate the development of next-generation protein degraders.
Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality that leverages the cell's ubiquitin-proteasome system to eliminate disease-causing proteins. These heterobifunctional molecules are composed of a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. While the choice of ligands determines target engagement and E3 ligase recruitment, the linker plays a pivotal role in dictating the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[1][2]
The linker is not a passive spacer; its length, chemical composition, and rigidity profoundly influence the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1][3] An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome. Conversely, a poorly designed linker can result in steric hindrance, unfavorable conformations, or instability, ultimately compromising degradation efficiency.[3]
Comparative Analysis of Linker Performance
The efficacy of a PROTAC is primarily quantified by two key parameters:
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[3]
-
Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.[3]
The following tables summarize experimental data from various studies, comparing the performance of different linker types and lengths for specific protein targets.
Table 1: Impact of Linker Composition and Length on BRD4 Degradation
| PROTAC | Target Ligand | E3 Ligase Ligand | Linker Type | DC50 (nM) | Dmax (%) | Reference |
| ARV-825 | OTX015 | Pomalidomide (CRBN) | PEG | <1 | >90 | [4] |
| MZ1 | JQ1 | VHL | PEG | ~1 | >90 | [5] |
| dBET1 | JQ1 | Thalidomide (CRBN) | Click Chemistry (Triazole) | ~5 | >90 | [1] |
| PROTAC BRD4 Degrader-3 | HJB97 | Thalidomide (CRBN) | Not Specified | 0.1 - 0.3 | Not Specified | [4] |
This table provides a head-to-head comparison of prominent BRD4-targeting PROTACs, highlighting their respective ligands, linker types, and degradation efficiencies.
Table 2: Influence of Linker Length on TBK1 Degradation
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| Alkyl/Ether | < 12 | No degradation | - | [6] |
| Alkyl/Ether | 12 - 29 | Submicromolar | - | [6] |
| Alkyl/Ether | 21 | 3 | 96 | [6] |
| Alkyl/Ether | 29 | 292 | 76 | [6] |
This table illustrates the critical role of linker length in achieving potent degradation of Tank-binding kinase 1 (TBK1). A clear length-dependent effect on degradation efficiency is observed.
Table 3: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation
| Linker Type | PROTAC | Degradation of AR in 22Rv1 cells (at 3 µM) | Reference |
| Flexible (PEG) | Parent PROTAC 54 | Exhibited degradation | [3] |
| Rigid (Disubstituted phenyl) | PROTACs 55-57 | No activity | [3] |
This table demonstrates that for the androgen receptor, a flexible PEG linker was effective, whereas rigid phenyl-based linkers were not, underscoring the target-specific nature of optimal linker design.
Key Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of bifunctional linkers for targeted protein degradation.
Western Blotting for Protein Degradation
This is a standard and widely used technique to quantify the levels of a target protein in cells following PROTAC treatment.
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at a suitable density to achieve 70-80% confluency on the day of treatment. Allow cells to adhere overnight. Treat cells with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours). Include a vehicle-only control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Add lysis buffer to the cells and incubate on ice for 30 minutes. Scrape the cells and collect the lysate. Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins. Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Wash the membrane again with TBST. Add ECL substrate and capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[3]
Ternary Complex Formation Assays
The formation of a stable ternary complex is a prerequisite for efficient protein degradation. Biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are commonly used to characterize these interactions.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time kinetic data on the formation and dissociation of the ternary complex.
Objective: To determine the on-rate (ka), off-rate (kd), and dissociation constant (KD) for binary and ternary complex formation.[7]
General Procedure:
-
Immobilization: Immobilize one of the binding partners (e.g., the E3 ligase) onto the sensor chip surface.[8]
-
Binary Interaction Analysis: Flow the PROTAC over the immobilized E3 ligase to measure the binary binding kinetics (KD1).[7]
-
Ternary Interaction Analysis: Prepare solutions containing a fixed, saturating concentration of the target protein mixed with varying concentrations of the PROTAC. Flow these solutions over the immobilized E3 ligase.[7]
-
Data Analysis: Fit the sensorgram data to a suitable binding model to determine the kinetic parameters for ternary complex formation (KD,ternary). The cooperativity factor (α), which indicates the stability of the ternary complex, can be calculated as α = KD1 / KD,ternary.[7]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters of the interaction.
Objective: To determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of binary and ternary complex formation.[7]
General Procedure:
-
Sample Preparation: Ensure all binding partners are in identical, well-matched buffers to minimize heats of dilution.[9] Typically, the macromolecule (e.g., E3 ligase) is placed in the sample cell, and the ligand (PROTAC) is in the injection syringe.[10]
-
Binary Titration: Titrate the PROTAC into the E3 ligase solution to determine the binary binding affinity (KD1).[7]
-
Ternary Titration: To measure the ternary complex formation, pre-saturate the E3 ligase in the sample cell with the target protein. Then, titrate the PROTAC into this pre-formed binary complex.[7]
-
Data Analysis: The heat changes upon each injection are measured and plotted against the molar ratio of the titrant. The resulting isotherm is fitted to a binding model to determine the thermodynamic parameters of the interaction.[11] The cooperativity can be assessed by comparing the binding affinities of the binary and ternary interactions.[7]
Visualizing Key Concepts in Targeted Protein Degradation
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental workflows involved in PROTAC research.
Caption: PROTAC Mechanism of Action.
Caption: Western Blot Experimental Workflow.
Caption: Logical Relationship of Linker Properties.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. charnwooddiscovery.com [charnwooddiscovery.com]
- 9. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 10. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
The Pivotal Role of Linker Length in PROTAC Activity: A Case for C7 Linkers
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Optimizing PROTAC Efficacy.
Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest. These heterobifunctional molecules consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a crucial linker connecting the two. The length and composition of this linker are not merely passive spacers but play a critical role in the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which ultimately dictates the efficiency and selectivity of protein degradation.
This guide provides a comparative analysis of the impact of linker length on PROTAC activity, with a special focus on the emerging evidence supporting the efficacy of C7 alkyl linkers in specific contexts. We will present quantitative data from case studies, detail the experimental protocols used to generate this data, and provide visualizations to clarify the underlying mechanisms and workflows.
The PROTAC Mechanism of Action: The Linker at the Core
PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. The linker's role is to optimally position the two proteins to enable this ubiquitination event.
The Case for C7 Linkers: Comparative Efficacy
While the optimal linker length is highly target-dependent, a growing body of evidence suggests that a seven-carbon (C7) alkyl chain can be a sweet spot for achieving potent degradation for certain targets. Here, we compare the activity of PROTACs with C7 linkers to those with other linker lengths across different target proteins.
Estrogen Receptor α (ERα) Degradation
The degradation of ERα is a key therapeutic strategy in breast cancer. Studies on estradiol-based PROTACs have highlighted the criticality of the linker attachment point and length. A review of rational PROTAC design approaches pointed to an optimized linker connection at the C7 position of estradiol, generating a PROTAC with high affinity and degradation potential for ERα[1][2].
Table 1: Comparative Activity of ERα-Targeting PROTACs with Varying Linker Lengths
| PROTAC Linker Length (atoms) | Target Protein | E3 Ligase | Cell Line | IC50 (µM) for Cell Viability | Reference |
| 9 | ERα | VHL | MCF-7 | 140 | [4] |
| 16 | ERα | VHL | MCF-7 | 26 | [4] |
| >16 | ERα | VHL | MCF-7 | >200 | [4] |
This data underscores that both excessively short and long linkers can be detrimental to PROTAC activity.
FBXO22 Degradation
Recent research on the E3 ligase FBXO22 has provided a compelling case for the importance of linker length, with data suggesting an optimal range around C6-C7. In one study, a VHL-recruiting PROTAC with a C6 alkylamine linker (AHPC(Me)-C6-NH2) was identified as a potent and selective FBXO22 degrader. Notably, the study found that linkers shorter than C6 were inactive, and compounds with linker lengths exceeding C7 experienced a dramatic loss of activity[5].
Table 2: Impact of Linker Length on FBXO22 Degradation
| Linker | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| C6 (AHPC(Me)-C6-NH2) | FBXO22 | VHL | Jurkat | 77 | 99 | [5] |
| >C7 | FBXO22 | VHL | Jurkat | Dramatic loss of activity | - | [5] |
| FBXO22 | VHL | Jurkat | Inactive | - | [5] |
This sharp drop-off in activity beyond a C7 linker highlights a stringent structural requirement for efficient ternary complex formation and subsequent degradation of FBXO22.
TANK-binding kinase 1 (TBK1) Degradation
To illustrate the target-dependent nature of the optimal linker, we present data from TBK1-targeting PROTACs. In this case, a much longer linker was found to be optimal, and linkers with fewer than 12 atoms were completely inactive.
Table 3: Comparative Efficacy of TBK1-Targeting PROTACs
| Linker Length (atoms) | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Reference |
| <12 | TBK1 | VHL | No Degradation | - | [6] |
| 21 | TBK1 | VHL | 3 | 96 | [7] |
| 29 | TBK1 | VHL | 292 | 76 | [7] |
This data clearly demonstrates that a "one-size-fits-all" approach to linker design is not viable and that the optimal length must be empirically determined for each target-E3 ligase pair.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of PROTAC activity data, detailed and standardized experimental protocols are essential.
General Workflow for PROTAC Evaluation
Protocol 1: PROTAC Synthesis with Alkyl Linkers
A modular synthetic approach is typically employed for the synthesis of PROTACs with varying alkyl linker lengths. This involves the synthesis of the target-binding ligand and the E3 ligase ligand with appropriate functional groups for linker conjugation.
Materials:
-
Target-binding ligand with a reactive handle (e.g., amine, alcohol).
-
E3 ligase ligand with a reactive handle.
-
Alkyl dihalides or other bifunctional linkers of varying lengths (e.g., 1,7-dibromoheptane for a C7 linker).
-
Appropriate solvents (e.g., DMF, DMSO).
-
Bases (e.g., K2CO3, DIPEA).
-
Purification supplies (e.g., silica gel for column chromatography, HPLC system).
General Procedure:
-
Step 1: First Ligand Attachment: Dissolve the target-binding ligand in an appropriate solvent. Add a base and an excess of the bifunctional alkyl linker. Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).
-
Step 2: Purification: Purify the mono-alkylated ligand by column chromatography to remove unreacted starting material and di-substituted byproducts.
-
Step 3: Second Ligand Attachment: Dissolve the purified mono-alkylated ligand and the E3 ligase ligand in an appropriate solvent. Add a base and stir the reaction until completion.
-
Step 4: Final Purification: Purify the final PROTAC product using HPLC to achieve high purity.
-
Step 5: Characterization: Confirm the identity and purity of the synthesized PROTAC by LC-MS and NMR spectroscopy.
Protocol 2: Western Blot for Determination of DC50 and Dmax
Western blotting is the gold-standard method for quantifying the degradation of a target protein following PROTAC treatment.
Materials:
-
Cell line expressing the target protein.
-
Cell culture medium and supplements.
-
PROTAC stock solution (in DMSO).
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against the target protein.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
PROTAC Treatment: The following day, treat the cells with a serial dilution of the PROTAC (typically from low nanomolar to high micromolar concentrations) for a predetermined time (e.g., 18-24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Normalize the protein concentration for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control using densitometry software.
-
Normalize the target protein signal to the loading control signal for each sample.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Conclusion
The length of the linker is a critical parameter in PROTAC design that must be carefully optimized to achieve maximal degradation efficacy. While there is no universal optimal linker length, the case of FBXO22 degradation provides strong evidence for the potential of C7 linkers in specific contexts. The contrasting optimal linker lengths for ERα and TBK1 degradation highlight the necessity of empirical determination for each new target. The experimental protocols provided in this guide offer a framework for the systematic evaluation of PROTACs with varying linker lengths, enabling researchers to identify the most potent degraders for their specific protein of interest. Future advancements in computational modeling and structural biology will likely provide a more rational basis for linker design, further accelerating the development of this promising therapeutic modality.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 3. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of tert-Butyl (7-aminoheptyl)carbamate: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
I. Immediate Safety and Logistical Information
A. Hazard Assessment
Based on analogous compounds, tert-Butyl (7-aminoheptyl)carbamate should be handled as a substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[2][3] It may also be harmful if swallowed. The parent compound, 1,7-diaminoheptane, is corrosive and can cause severe skin burns and eye damage.[7][8] Therefore, appropriate personal protective equipment (PPE) is mandatory.
B. Personal Protective Equipment (PPE)
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required.
-
Eye Protection: Safety glasses with side shields or chemical goggles are essential.
-
Lab Coat: A standard laboratory coat must be worn.
-
Respiratory Protection: If handling fine powders or generating aerosols, a NIOSH-approved respirator is recommended.[9]
C. Storage of Waste
Unused this compound and contaminated materials should be stored in a designated, well-ventilated, and cool area, away from incompatible materials such as strong oxidizing agents.[9][10] The waste container must be clearly labeled with the chemical name and associated hazards.
II. Quantitative Data from Analogous Compounds
The following table summarizes key data from the Safety Data Sheets of compounds structurally similar to this compound.
| Property | tert-Butyl carbamate | tert-Butyl N-(2-aminoethyl)carbamate | tert-Butyl (8-aminooctyl)carbamate | 1,7-Diaminoheptane |
| Molecular Formula | C5H11NO2 | C7H16N2O2 | C13H28N2O2 | C7H18N2 |
| Physical State | Solid | Solid | Solid or semi-solid | Liquid |
| Appearance | Off-white | --- | --- | --- |
| Melting Point | 105 - 109 °C | --- | --- | --- |
| Hazard Statements | Not classified as hazardous | Causes severe skin burns and eye damage, May cause respiratory irritation. | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | Causes severe skin burns and eye damage. |
Data compiled from multiple sources.[7][8][10][11]
III. Experimental Protocols: Disposal Procedure
The recommended disposal procedure for this compound involves chemical neutralization to mitigate its potential hazards before final disposal as chemical waste.
A. Materials Required
-
Appropriate PPE (as listed above)
-
Chemical fume hood
-
Beaker or flask of suitable size
-
Stir bar and stir plate
-
5% aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
pH paper or pH meter
-
Designated chemical waste container
B. Step-by-Step Disposal Protocol
-
Preparation: Don all required PPE and perform the procedure within a certified chemical fume hood.
-
Initial Dilution: Slowly add the this compound waste to a beaker of water. Aim for a concentration of no more than 5% (w/v).
-
Neutralization: While stirring, slowly add a 5% solution of sodium hydroxide or potassium hydroxide to the diluted waste. The carbamate linkage is susceptible to hydrolysis under basic conditions. The long-chain amine is also neutralized.
-
pH Monitoring: Monitor the pH of the solution. Continue adding the basic solution until the pH is stable between 9 and 12.
-
Reaction Time: Allow the solution to stir at room temperature for at least 2 hours to ensure complete hydrolysis of the carbamate.
-
Final pH Check: After the reaction time, check the pH again to ensure it remains in the desired range.
-
Waste Collection: Transfer the neutralized solution to a designated and properly labeled chemical waste container.
-
Decontamination: Thoroughly decontaminate all glassware and equipment used in the procedure with soap and water.
-
Final Disposal: The sealed and labeled waste container should be disposed of through your institution's hazardous waste management program.
IV. Diagram of Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. capotchem.cn [capotchem.cn]
- 2. 88829-82-7|tert-Butyl (8-aminooctyl)carbamate|BLD Pharm [bldpharm.com]
- 3. tert-Butyl (6-aminohexyl)carbamate monohydrochloride | C11H25ClN2O2 | CID 3017638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. manchesterorganics.com [manchesterorganics.com]
- 5. fishersci.com [fishersci.com]
- 6. Tert-butyl (8-aminooctyl)carbamate | C13H28N2O2 | CID 4086223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
Personal protective equipment for handling tert-Butyl (7-aminoheptyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety, handling, and disposal information for tert-Butyl (7-aminoheptyl)carbamate (CAS No. 99733-18-3). Given the absence of a specific Safety Data Sheet (SDS), this document leverages data from structurally similar compounds, such as tert-Butyl carbamate, to provide essential guidance. A thorough, site-specific risk assessment should always be conducted before handling this chemical.
Personal Protective Equipment (PPE)
To ensure personal safety and minimize exposure, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side shields meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield may be required for splash hazards. | Protects against splashes, dust, and vapors that could cause serious eye irritation or damage.[1] |
| Skin Protection | - Gloves: Chemical-resistant, unlined gloves such as nitrile, neoprene, or butyl rubber. Inspect gloves before each use.[1]- Lab Coat: A standard laboratory coat. For larger quantities or increased risk of splashing, a chemical-resistant apron or suit should be worn over the lab coat.[1] | Carbamates can potentially be absorbed through the skin. Protective gloves and clothing provide a necessary barrier to prevent direct contact.[1] |
| Respiratory Protection | Not typically required under normal laboratory conditions with adequate ventilation (e.g., in a fume hood). If dusts or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge. | Inhalation of dust or vapors may cause respiratory irritation.[1][2] Engineering controls like fume hoods are the primary method of exposure control.[1] |
Operational and Disposal Plans
Handling and Storage:
-
Handling:
-
Storage:
Disposal Plan:
-
Waste Disposal:
-
Dispose of contents and container to an approved waste disposal plant.[8]
-
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[5]
-
Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[5]
-
Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.
-
First-Aid and Emergency Procedures
| Exposure Route | Procedure |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[5][6][9] |
| Skin Contact | Take off immediately all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. If skin irritation or rash occurs, get medical advice/attention.[5][6] |
| Eye Contact | Rinse cautiously with water for several minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a POISON CENTER or doctor.[5][6] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[5][6][9] |
Safety Workflow
Caption: Logical workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. This compound, 99733-18-3 | BroadPharm [broadpharm.com]
- 8. aksci.com [aksci.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
